molecular formula C43H79N3O13 B8200005 Tbuo-ste-glu(aeea-aeea-OH)-otbu CAS No. 1118767-16-0

Tbuo-ste-glu(aeea-aeea-OH)-otbu

カタログ番号: B8200005
CAS番号: 1118767-16-0
分子量: 846.1 g/mol
InChIキー: YZUXNRZPWYRMGH-DHUJRADRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tbuo-ste-glu(aeea-aeea-OH)-otbu is a useful research compound. Its molecular formula is C43H79N3O13 and its molecular weight is 846.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[2-[2-[[2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H79N3O13/c1-42(2,3)58-40(52)22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-37(48)46-35(41(53)59-43(4,5)6)23-24-36(47)44-25-27-54-29-31-56-33-38(49)45-26-28-55-30-32-57-34-39(50)51/h35H,7-34H2,1-6H3,(H,44,47)(H,45,49)(H,46,48)(H,50,51)/t35-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUXNRZPWYRMGH-DHUJRADRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H79N3O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

846.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118767-16-0
Record name TBUO-STE-GLU(AEEA-AEEA-OH)-OTBU
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVN2QPW6DR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Tbuo-ste-glu(aeea-aeea-OH)-otbu, a Key Intermediate in the Synthesis of Semaglutide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tbuo-ste-glu(aeea-aeea-OH)-otbu, also known as the Semaglutide (B3030467) side chain, is a critical chemical intermediate in the synthesis of Semaglutide, a potent glucagon-like peptide-1 (GLP-1) receptor agonist utilized in the treatment of type 2 diabetes and obesity.[1][2][3] This synthetic fatty acid derivative is strategically designed to enhance the pharmacokinetic profile of the peptide, significantly prolonging its half-life and enabling once-weekly administration.[4] Its structure incorporates a stearic acid moiety, a glutamic acid residue, and two units of 8-amino-3,6-dioxaoctanoic acid (AEEA), culminating in a molecule that increases the affinity of Semaglutide for albumin.[1][5] This guide provides a comprehensive overview of its chemical structure, synthesis, and analytical characterization, along with its role in the broader context of GLP-1 receptor signaling and peptide synthesis.

Chemical Structure and Properties

This compound is a complex molecule with distinct functional components that contribute to its overall properties and utility in peptide synthesis. The systematic IUPAC name for this compound is 2-[2-[2-[[2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid.[6][7]

The key structural features are:

  • Stearic Acid (Ste): A C18 saturated fatty acid that provides a long hydrophobic tail. This moiety is crucial for the non-covalent binding to serum albumin.

  • Glutamic Acid (Glu): An amino acid that serves as a linker, connecting the stearic acid to the AEEA spacers.

  • AEEA Linkers: Two repeating units of 8-amino-3,6-dioxaoctanoic acid act as hydrophilic spacers. This PEG-like motif enhances solubility and contributes to the overall binding affinity for albumin.[1]

  • Tert-butyl (tBu) Protecting Groups: The carboxylic acid groups of the stearic acid and glutamic acid are protected as tert-butyl esters (OtBu and TbuO, respectively). These protecting groups prevent unwanted side reactions during peptide synthesis and can be removed under specific acidic conditions.[8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₄₃H₇₉N₃O₁₃[6][9]
Molecular Weight 846.10 g/mol [2][9]
CAS Number 1118767-16-0[6][9]
Appearance White powder or Colorless to off-white liquid/oil[3][7][9]
Purity ≥98%[3][4][9]
Storage Conditions -20°C, under nitrogen, away from moisture[3][7]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process involving the sequential coupling of its constituent parts. The following is a representative synthetic protocol based on literature descriptions.

Synthesis of this compound

Materials:

Procedure:

  • Reaction Setup: A solution of the initial reactant (e.g., 18.64 mmol of R-1) is prepared in ethanol (400 mL) within a flask under a nitrogen atmosphere.

  • Cooling: The reaction mixture is cooled to a temperature between 0 and 10°C.

  • Addition of Reagents: The second reactant (e.g., 19.57 mmol of R-2) and DIEA (19.57 mmol) are added to the cooled solution under nitrogen protection.

  • Reaction: The reaction is allowed to proceed overnight at 30°C.

  • Workup and Purification: Upon completion, the crude product is purified using silica gel column chromatography. A gradient of dichloromethane and methanol (e.g., 50:1 to 20:1) is used as the eluent.

  • Isolation: The fractions containing the desired product are collected, concentrated under reduced pressure, and dried to yield the final product, this compound.

Expected Yield: 70-78%

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound.

Analytical TechniqueExpected ResultReference
High-Performance Liquid Chromatography (HPLC) Purity ≥ 98%[3]
Mass Spectrometry (MS) [M+H]⁺ = 846.7 g/mol
Proton Nuclear Magnetic Resonance (¹H NMR) Conforms to the expected chemical structure[3]

Role in Semaglutide Synthesis and Mechanism of Action

This compound is a crucial building block in the solid-phase peptide synthesis (SPPS) of Semaglutide.[9] The synthesis of the full Semaglutide peptide involves the sequential addition of amino acids to a solid support. The fatty acid side chain is typically coupled to a lysine (B10760008) residue of the peptide backbone.

Workflow for Semaglutide Synthesis

The following diagram illustrates the general workflow for the synthesis of Semaglutide, highlighting the incorporation of the side chain.

Semaglutide_Synthesis start Start: Solid Support Resin spps Solid-Phase Peptide Synthesis (SPPS) (Sequential amino acid coupling) start->spps peptide_resin Protected Peptide on Resin spps->peptide_resin side_chain_coupling Coupling of This compound to Lysine Residue peptide_resin->side_chain_coupling full_peptide_resin Fully Protected Semaglutide on Resin side_chain_coupling->full_peptide_resin cleavage Cleavage from Resin & Deprotection full_peptide_resin->cleavage crude_semaglutide Crude Semaglutide cleavage->crude_semaglutide purification Purification (e.g., HPLC) crude_semaglutide->purification final_product Pure Semaglutide purification->final_product

Caption: General workflow for the synthesis of Semaglutide via SPPS.

Once synthesized and administered, Semaglutide acts as a GLP-1 receptor agonist. The GLP-1 receptor is a G protein-coupled receptor (GPCR) primarily expressed on pancreatic β-cells and in the brain.[5]

GLP-1 Receptor Signaling Pathway

The binding of Semaglutide to the GLP-1 receptor initiates a cascade of intracellular events that ultimately lead to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) secretion, and other metabolic benefits.

GLP1_Signaling cluster_membrane Plasma Membrane glp1r GLP-1 Receptor g_protein G Protein (Gs) glp1r->g_protein Activates glucagon Glucagon Secretion (Suppressed) glp1r->glucagon semaglutide Semaglutide semaglutide->glp1r Binds ac Adenylate Cyclase (AC) g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates epac Epac camp->epac Activates insulin Insulin Secretion (Glucose-dependent) pka->insulin epac->insulin

Caption: Simplified GLP-1 receptor signaling pathway.

Conclusion

This compound is a sophisticated and indispensable component in the chemical synthesis of Semaglutide. Its well-defined structure, featuring a fatty acid chain and hydrophilic linkers, is key to the enhanced therapeutic profile of this important antidiabetic drug. A thorough understanding of its synthesis, characterization, and role in the broader context of peptide chemistry and pharmacology is vital for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide to Tbuo-ste-glu(aeea-aeea-OH)-otbu: A Key Intermediate in the Synthesis of Semaglutide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of Tbuo-ste-glu(aeea-aeea-OH)-otbu, a critical protected side chain used in the manufacture of Semaglutide (B3030467), a potent glucagon-like peptide-1 (GLP-1) receptor agonist.

Core Chemical Properties and Nomenclature

This compound is a complex synthetic molecule designed for the eventual covalent attachment to a peptide backbone. Its structure incorporates a long-chain fatty acid (stearic acid), a glutamic acid linker, and two units of 2-(2-aminoethoxy)ethoxyacetic acid (AEEA), with protective tert-butyl groups on the carboxylic acid functionalities.

IUPAC Name: 2-[2-[2-[[2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid[1]

Synonyms: Semaglutide Side Chain, (S)-22-(tert-Butoxycarbonyl)-43,43-dimethyl-10,19,24,41-tetraoxo-3,6,12,15,42-pentaoxa-9,18,23-triazatetratetracontanoic acid[1][2]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference(s)
CAS Number 1118767-16-0[1][2][3]
Molecular Formula C₄₃H₇₉N₃O₁₃[1][2]
Molecular Weight 846.10 g/mol [1][2][3]
Appearance White powder, pale yellow oil, or off-white to yellowish paste solid[2][4]
Purity ≥95.0% to ≥99% (by HPLC)[2][4]
Solubility Slightly soluble in Ethanol (0.1-1 mg/ml)[5]
Storage Conditions -20°C, in a dry, dark, and sealed container[2]
Predicted Density 1.079 ± 0.06 g/cm³[2]
Predicted Boiling Point 940.6 ± 65.0 °C[2]
XLogP3 6.4[1]

Role in Drug Development: The Semaglutide Side Chain

The primary application of this compound is as a key intermediate in the synthesis of Semaglutide.[3][6][] Semaglutide is a GLP-1 analog with enhanced stability and a prolonged pharmacokinetic profile, allowing for once-weekly administration.[8]

The side chain, once deprotected and activated, is attached to the ε-amino group of a specific lysine (B10760008) residue (Lys26) on the GLP-1 peptide backbone.[9] This modification is crucial for Semaglutide's therapeutic efficacy. The long C18 fatty diacid portion promotes binding to serum albumin, which significantly extends the drug's half-life in circulation.[9][10] The AEEA linker provides a flexible and hydrophilic spacer between the peptide and the fatty acid.[9]

Experimental Protocols and Synthesis

The synthesis of Semaglutide is a multi-step process that combines solid-phase peptide synthesis (SPPS) for the peptide backbone and liquid-phase chemistry for the attachment of the side chain.[11][12]

Representative Synthesis of the Semaglutide Peptide Backbone (via SPPS)

A detailed, step-by-step protocol for the SPPS of the Semaglutide backbone is complex and proprietary. However, a general workflow can be described as follows:

  • Resin Preparation: A suitable solid support resin (e.g., Wang resin) is prepared, often pre-loaded with the C-terminal amino acid (Glycine) of the peptide sequence.[13]

  • Amino Acid Coupling Cycle:

    • Deprotection: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the N-terminus of the resin-bound amino acid is removed using a piperidine (B6355638) solution.

    • Activation and Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling agent (e.g., HBTU, HOBt, DIC) and coupled to the deprotected N-terminus of the growing peptide chain.[13]

    • Washing: The resin is thoroughly washed to remove excess reagents and by-products.

  • Sequence Elongation: The coupling cycle is repeated for each amino acid in the Semaglutide sequence until the full-length protected peptide is assembled on the resin.[12]

  • Side Chain Attachment Point: Special protecting groups (e.g., Dde or ivDde) are used on the lysine at position 26 to allow for its selective deprotection later.[14]

Synthesis and Attachment of this compound

The synthesis of the side chain itself involves the sequential coupling of its constituent parts: stearic acid, glutamic acid, and the AEEA linkers, with appropriate protection of functional groups.[4][]

  • Component Synthesis: Mono-tert-butyl protected stearic acid, tert-butyl protected glutamic acid, and Fmoc-protected AEEA are prepared or procured.[2]

  • Sequential Coupling: These components are coupled in the correct sequence using standard peptide coupling chemistry in the liquid phase.

  • Activation: The terminal carboxylic acid of the fully assembled and protected side chain, this compound, is activated, often by converting it to an active ester (e.g., an N-hydroxysuccinimide (OSu) ester).

  • Conjugation to Peptide: The resin-bound peptide is selectively deprotected at the Lys26 position. The activated side chain is then reacted with the free ε-amino group of Lys26 in the liquid phase.[12]

  • Cleavage and Global Deprotection: The final, side-chain-modified peptide is cleaved from the solid support resin, and all remaining protecting groups (including the tert-butyl esters on the side chain) are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid).[12][13]

  • Purification: The crude Semaglutide is purified to a high degree using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[11][13]

Visualizing the Synthesis and Mechanism of Action

Logical Workflow for Semaglutide Synthesis

The following diagram illustrates the convergent synthesis strategy for Semaglutide, highlighting the separate synthesis of the peptide backbone and the side chain, followed by their conjugation.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Liquid-Phase Side Chain Synthesis Resin Start Resin AA_Coupling Sequential Amino Acid Coupling Cycles Resin->AA_Coupling Protected_Peptide Protected Peptide Backbone on Resin (with Lys26-Dde) AA_Coupling->Protected_Peptide Selective_Deprotection Selective Deprotection of Lys26 Protected_Peptide->Selective_Deprotection Components Stearic Acid (OtBu) + Glu (OtBu) + 2x AEEA Side_Chain This compound Components->Side_Chain Activated_Side_Chain Activated Side Chain (e.g., OSu ester) Side_Chain->Activated_Side_Chain Conjugation Conjugation Activated_Side_Chain->Conjugation Selective_Deprotection->Conjugation Cleavage Cleavage from Resin & Global Deprotection Conjugation->Cleavage Purification HPLC Purification Cleavage->Purification Semaglutide Final Semaglutide API Purification->Semaglutide

Caption: Convergent synthesis workflow for Semaglutide.

Signaling Pathway of Semaglutide (GLP-1 Receptor Agonism)

Once administered, Semaglutide mimics the action of endogenous GLP-1 by binding to and activating the GLP-1 receptor (GLP-1R), a G protein-coupled receptor found on pancreatic β-cells and in other tissues.[15][16] This activation triggers a cascade of intracellular signaling events.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R Binds & Activates Glucagon_Secretion Glucagon Secretion ↓ (from α-cells) Semaglutide->Glucagon_Secretion Inhibits AC Adenylate Cyclase (AC) GLP1R->AC Activates PI3K PI3K GLP1R->PI3K cAMP cAMP ↑ AC->cAMP PKA PKA cAMP->PKA Activates EPAC2 Epac2 cAMP->EPAC2 Activates Insulin_Secretion Glucose-Dependent Insulin Secretion ↑ PKA->Insulin_Secretion Insulin_Biosynthesis Insulin Biosynthesis ↑ PKA->Insulin_Biosynthesis EPAC2->Insulin_Secretion AKT Akt PI3K->AKT Beta_Cell_Proliferation β-cell Proliferation ↑ Apoptosis ↓ AKT->Beta_Cell_Proliferation

Caption: Key signaling pathways activated by Semaglutide.

References

An In-depth Technical Guide to the Mechanism of Action of Novel Acylated GLP-1 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific molecule "Tbuo-ste-glu(aeea-aeea-OH)-otbu" is not documented in publicly available scientific literature. Therefore, this guide synthesizes the established mechanism of action of well-characterized long-acting GLP-1 receptor agonists, such as semaglutide (B3030467) and liraglutide, which share similar structural motifs (fatty acid acylation, linkers). The principles outlined below are inferred to be applicable to a molecule with the described components.

Introduction to Acylated GLP-1 Analogs

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone with a short physiological half-life, limiting its therapeutic potential. Chemical modifications, including fatty acid acylation, have led to the development of long-acting GLP-1 receptor (GLP-1R) agonists with improved pharmacokinetic profiles. These analogs, exemplified by semaglutide and liraglutide, have become cornerstone therapies for type 2 diabetes and obesity. The structural components of "this compound" suggest it belongs to this class of therapeutic agents. This guide elucidates the core mechanism of action of such molecules, from receptor binding and signal transduction to their physiological effects.

Core Mechanism of Action: GLP-1 Receptor Activation

The primary mechanism of action for acylated GLP-1 analogs is the activation of the GLP-1 receptor, a class B G-protein-coupled receptor (GPCR).[1] This activation mimics the effects of endogenous GLP-1. Upon binding to the GLP-1R, primarily on pancreatic β-cells, the analog induces a conformational change in the receptor, leading to the activation of the associated Gαs protein subunit. This initiates a cascade of intracellular signaling events.

Downstream Signaling Pathways

Activation of Gαs stimulates adenylyl cyclase, which in turn converts ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[3] This signaling cascade is central to the therapeutic effects of GLP-1R agonists.

GLP1R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GLP1_Analog Acylated GLP-1 Analog GLP1R GLP-1 Receptor GLP1_Analog->GLP1R Binding Gs Gαs GLP1R->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gs->AC Stimulation ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Epac Epac cAMP->Epac Activation Insulin_Vesicles Insulin (B600854) Vesicles PKA->Insulin_Vesicles Mobilization Epac->Insulin_Vesicles Mobilization Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: GLP-1 Receptor Signaling Pathway.

Role of Structural Modifications

The specific structural components suggested by "this compound" are crucial for its prolonged action and efficacy.

  • Fatty Acid Acylation (Stearic Acid): The "ste" likely refers to a stearic acid (C18) moiety. This fatty acid chain allows the GLP-1 analog to reversibly bind to serum albumin.[4] This binding protects the peptide from degradation by dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidases, and also reduces renal clearance, thereby significantly extending its half-life.[5][6]

  • Linker (aeea-aeea): The "aeea" components (8-amino-3,6-dioxaoctanoic acid) act as a hydrophilic spacer, connecting the fatty acid to the peptide backbone. The linker's length and composition are optimized to maintain high-affinity binding to the GLP-1R while ensuring strong albumin binding.

  • Glutamic Acid (glu): The glutamic acid residue often serves as part of the linker, providing a conjugation point for the fatty acid moiety.

Quantitative Data on Analog Performance

The following tables summarize key in vitro performance metrics for the well-characterized acylated GLP-1 analogs, semaglutide and liraglutide. These values provide a benchmark for the expected performance of a novel analog with similar structural features.

Table 1: GLP-1 Receptor Binding Affinity

CompoundCell LineKd (nM)Reference
SemaglutideHEK293-GLP-1R~0.034 (3.4 x 10-6 M converted)[7][8][9][10]
LiraglutideINS-1128.8[11]

Table 2: In Vitro Potency (cAMP Accumulation)

CompoundCell LineEC50 (pM)Reference
SemaglutideCHO-hGLP-1RVaries with albumin concentration[12]
LiraglutideCHO-hGLP-1RVaries with albumin concentration[12]
GLP-1(7-36)RINm5F1300[13]

Experimental Protocols

Detailed methodologies are essential for the characterization of novel GLP-1 analogs. Below are outlines of key experimental protocols.

GLP-1 Receptor Binding Assay

This assay determines the affinity of the analog for the GLP-1R.

Binding_Assay_Workflow Start Start: Prepare HEK293-hGLP-1R cells Incubate Incubate with labeled ligand and unlabeled competitor (analog) Start->Incubate Wash Wash to remove unbound ligand Incubate->Wash Measure Measure bound radioactivity or fluorescence Wash->Measure Analyze Analyze data to determine IC50 and calculate Kd Measure->Analyze End End Analyze->End

Caption: GLP-1R Binding Assay Workflow.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured to confluence.[3]

  • Membrane Preparation: Cell membranes are isolated through homogenization and centrifugation.[14]

  • Binding Reaction: Membranes are incubated with a constant concentration of a radiolabeled or fluorescently labeled GLP-1R ligand and varying concentrations of the unlabeled test analog.[15]

  • Separation: Bound and free ligands are separated by rapid filtration.[14]

  • Detection: The amount of bound labeled ligand is quantified using a scintillation counter or a fluorescence plate reader.

  • Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of the analog that inhibits 50% of the specific binding of the labeled ligand) is determined. The Kd (dissociation constant) is then calculated using the Cheng-Prusoff equation.[16]

cAMP Accumulation Assay

This functional assay measures the ability of the analog to stimulate intracellular cAMP production.

Methodology:

  • Cell Seeding: CHO-K1 or HEK293 cells expressing the human GLP-1R are seeded into 96-well plates.[3][17]

  • Compound Stimulation: Cells are incubated with varying concentrations of the GLP-1 analog for a defined period (e.g., 30 minutes) at 37°C.[3]

  • Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based detection kits.[1][18][19]

  • Data Analysis: Dose-response curves are plotted, and the EC50 (the concentration of the analog that elicits 50% of the maximal response) is calculated to determine the potency of the compound.[20]

In Vitro Insulin Secretion Assay

This assay assesses the primary therapeutic function of the analog: stimulating glucose-dependent insulin secretion from pancreatic β-cells.

Methodology:

  • Islet Isolation and Culture: Pancreatic islets are isolated from mice or humans and cultured for a short period to recover.[21][22] Alternatively, insulin-secreting cell lines like INS-1 can be used.[23]

  • Pre-incubation: Islets are pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.

  • Stimulation: Islets are then incubated with low glucose, high glucose, and high glucose plus varying concentrations of the GLP-1 analog.[21][23]

  • Sample Collection and Insulin Measurement: Supernatants are collected, and the insulin concentration is measured by ELISA or radioimmunoassay.

  • Data Analysis: The fold-increase in insulin secretion in the presence of the analog compared to high glucose alone is calculated to determine its efficacy in potentiating glucose-stimulated insulin secretion.

Conclusion

Acylated GLP-1 analogs represent a powerful class of therapeutics for metabolic diseases. Their mechanism of action is centered on the activation of the GLP-1 receptor, leading to enhanced glucose-dependent insulin secretion and other beneficial metabolic effects. The structural modifications, particularly fatty acid acylation and the use of specific linkers, are key to their prolonged duration of action. The quantitative analysis of receptor binding and downstream signaling, as detailed in the provided experimental protocols, is essential for the characterization and development of novel, more effective GLP-1R agonists. While the specific data for "this compound" is not available, the established principles for analogous compounds provide a robust framework for understanding its expected pharmacological profile.

References

Tbuo-ste-glu(aeea-aeea-OH)-otbu: A Core Pharmaceutical Intermediate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tbuo-ste-glu(aeea-aeea-OH)-otbu is a critical pharmaceutical intermediate, integral to the synthesis of long-acting peptide therapeutics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and application, with a particular focus on its role in the production of Semaglutide (B3030467), a glucagon-like peptide-1 (GLP-1) receptor agonist. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental insights and a summary of key quantitative data.

Introduction

The pursuit of extended half-life for peptide-based drugs is a paramount objective in pharmaceutical development, aiming to improve patient compliance and therapeutic efficacy. This compound, also known as the Semaglutide side chain, represents a key technological advancement in this area.[1][2] It is a complex organic molecule that combines a stearic acid moiety, a glutamic acid derivative, and a hydrophilic linker composed of two 8-amino-3,6-dioxaoctanoic acid (AEEA) units.[3][4] This unique structure facilitates the reversible binding of the final drug product to serum albumin, thereby prolonging its circulation time and therapeutic action.[5][6][7]

Chemical and Physical Properties

This compound is a derivative of glutamic acid, featuring tert-butoxycarbonyl (Boc) and tert-butyl (tBu) protecting groups.[8] A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 1118767-16-0[1]
Molecular Formula C43H79N3O13[1][8]
Molecular Weight 846.11 g/mol [1][8]
IUPAC Name (S)-22-(tert-butoxycarbonyl)-43,43-dimethyl-10,19,24,41-tetraoxo-3,6,12,15,42-pentaoxa-9,18,23-triazatetratetracontanoic acid[8]
Appearance Solid[9]
Solubility Slightly soluble in ethanol (B145695) (0.1-1 mg/ml)[10]
Storage Conditions -20°C[9][10]

Role as a Pharmaceutical Intermediate in Semaglutide Synthesis

This compound is a pivotal intermediate in the synthesis of Semaglutide, a potent GLP-1 receptor agonist for the treatment of type 2 diabetes.[2] The synthesis of Semaglutide is a complex, multi-step process that typically involves solid-phase peptide synthesis (SPPS).[11][12] The side chain is crucial for the drug's extended half-life, which is achieved through its high affinity for serum albumin.[5][6]

The general workflow for the synthesis of Semaglutide incorporating the side chain is depicted in the following diagram:

Semaglutide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_SideChain_Coupling Side Chain Attachment cluster_Finalization Final Steps Resin Solid Support (e.g., Wang Resin) AA_Coupling Stepwise Amino Acid Coupling (Fmoc/tBu strategy) Resin->AA_Coupling Peptide_Resin Protected Peptide on Resin AA_Coupling->Peptide_Resin Coupling Coupling to Lysine (B10760008) Residue Peptide_Resin->Coupling SideChain This compound or activated derivative SideChain->Coupling Cleavage Cleavage from Resin & Deprotection Coupling->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Semaglutide Semaglutide Purification->Semaglutide

Workflow for Semaglutide Synthesis.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its subsequent coupling in Semaglutide synthesis are often proprietary. However, based on information from various patents, a representative protocol can be outlined.

Synthesis of this compound

The synthesis of the side chain itself is a multi-step process involving the sequential coupling of its constituent parts: stearic acid, glutamic acid, and the two AEEA linkers, with appropriate protection and deprotection steps. A general liquid-phase synthesis approach is described in patent literature.[13]

Materials:

  • 2-(2-aminoethoxy)ethanol (B1664899)

  • Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride)

  • Sodium hydride (NaH)

  • Ethyl bromoacetate

  • Fluorenylmethoxycarbonyl-L-glutamic acid 1-tert-butyl ester (Fmoc-L-Glu(OtBu)-OH)

  • 18-(tert-butoxy)-18-oxooctadecanoic acid

  • Coupling reagents (e.g., EDCI, HOBt)

  • N,N-diisopropylethylamine (DIPEA)

  • Solvents: Ethanol, Tetrahydrofuran (THF), Dichloromethane (DCM)

Procedure (Conceptual Outline):

  • Protection of AEEA precursor: The amino group of 2-(2-aminoethoxy)ethanol is protected with a Boc group.

  • Carbon chain extension: The protected AEEA precursor undergoes a nucleophilic substitution reaction with an alpha-halogenated ester (e.g., ethyl bromoacetate) to extend the carbon chain.

  • Dimerization of AEEA: The protected and extended AEEA units are condensed to form the AEEA-AEEA linker.

  • Coupling with Glutamic Acid: The protecting group on one end of the AEEA-AEEA linker is removed, and it is then condensed with Fmoc-L-Glu(OtBu)-OH.

  • Coupling with Stearic Acid: The Fmoc group is removed, and the resulting amine is condensed with 18-(tert-butoxy)-18-oxooctadecanoic acid to yield the protected side chain.

  • Final Deprotection: The final protecting group is removed to yield this compound.

Solid-Phase Synthesis of Semaglutide and Side Chain Coupling

The following is a generalized protocol for the solid-phase synthesis of Semaglutide, incorporating the side chain.

Materials:

  • Fmoc-protected amino acids with appropriate side-chain protection (tBu, Boc, Trt, Pbf)

  • Wang resin or 2-Chlorotrityl chloride resin

  • Fmoc-Lys(Mmt)-OH (or other orthogonally protected Lys)

  • This compound (or its activated form, e.g., NHS ester)

  • Coupling reagents: HBTU, HATU, or DIC/Oxyma

  • Deprotection reagent: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: e.g., TFA/TIS/H2O

  • Solvents: DMF, DCM

  • DIPEA

Procedure:

  • Resin Preparation: Swell the resin in DMF.

  • First Amino Acid Coupling: Couple the C-terminal Fmoc-amino acid to the resin.

  • Peptide Chain Elongation (SPPS):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

    • Washing: Wash the resin thoroughly with DMF.

    • Amino Acid Coupling: Couple the next Fmoc-amino acid using a suitable coupling reagent and DIPEA in DMF.

    • Washing: Wash the resin with DMF.

    • Repeat this cycle for each amino acid in the Semaglutide sequence, using Fmoc-Lys(Mmt)-OH at the position for side chain attachment.

  • Side Chain Attachment:

    • Orthogonal Deprotection: Selectively remove the Mmt protecting group from the lysine side chain using a dilute solution of TFA in DCM.

    • Washing: Wash the resin with DCM and DMF.

    • Side Chain Coupling: Couple the pre-activated this compound to the deprotected lysine side chain.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide to obtain the final product.

Quantitative Data

The quality and purity of this compound are critical for its successful use in pharmaceutical synthesis. Table 2 summarizes typical quality control specifications from various suppliers.

Table 2: Quality Control Specifications for this compound

ParameterSpecificationAnalytical Method
Purity ≥95%HPLC
Identity Conforms to structure1H-NMR, Mass Spectrometry
Appearance SolidVisual
Solubility Slightly soluble in ethanolVisual

Mechanism of Action: Albumin Binding

The primary function of the this compound side chain, once incorporated into Semaglutide, is to facilitate reversible binding to serum albumin. This interaction significantly extends the half-life of the drug in circulation.

The mechanism is driven by the fatty acid (stearic acid) component of the side chain, which has a high affinity for the fatty acid binding sites on the albumin molecule.[5][6][7] The AEEA linker provides a hydrophilic and flexible spacer, allowing the fatty acid to optimally position itself within the binding pocket of albumin without sterically hindering the peptide's interaction with its target receptor.

Albumin_Binding_Mechanism Peptide GLP-1 Peptide Backbone SideChain This compound Side Chain Receptor GLP-1 Receptor Peptide->Receptor Pharmacological Action Albumin Serum Albumin SideChain->Albumin Reversible Binding BindingSite Fatty Acid Binding Site

Mechanism of Semaglutide-Albumin Binding.

Conclusion

This compound is a sophisticated and essential pharmaceutical intermediate that has enabled the development of long-acting peptide therapeutics like Semaglutide. Its unique chemical structure, combining a fatty acid, a dipeptide linker, and protecting groups, is key to its function. A thorough understanding of its properties, synthesis, and mechanism of action is crucial for researchers and professionals involved in the development of next-generation peptide-based drugs. The continued exploration of such intermediates will undoubtedly pave the way for further innovations in drug delivery and patient care.

References

An In-Depth Technical Guide to Tbuo-ste-glu(aeea-aeea-OH)-otbu for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tbuo-ste-glu(aeea-aeea-OH)-otbu is a critical chemical intermediate employed in the synthesis of modified peptide therapeutics, most notably as the side chain of Semaglutide (B3030467), a potent glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] This specialized fatty acid derivative is integral to enhancing the pharmacokinetic profile of peptide drugs, primarily by extending their in-vivo half-life. Its design incorporates a stearic acid (Ste) moiety, a glutamic acid (Glu) linker, and two units of 8-amino-3,6-dioxaoctanoic acid (AEEA), with tert-butyl (tBu) protecting groups.[2][3] This guide provides a comprehensive technical overview of its core attributes, synthesis, and application in peptide drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference(s)
CAS Number 1118767-16-0[2][3]
Molecular Formula C43H79N3O13[2][3]
Molecular Weight 846.1 g/mol [2]
Appearance White powder or paste/liquid[1][4]
Purity ≥95%, ≥98%, ≥99% (supplier dependent)[5][6][7]
Storage Conditions -20°C, dry and dark conditions[4]
Solubility Good solubility, facilitating its use as a protecting group in peptide synthesis.[1]

Design Rationale and Mechanism of Action

The molecular architecture of this compound is rationally designed to enhance the therapeutic properties of peptides. The stearic acid component facilitates high-affinity binding to serum albumin, a transport protein abundant in the bloodstream.[7] This non-covalent interaction forms a depot from which the modified peptide is slowly released, significantly extending its circulation half-life and reducing the frequency of administration for patients. The AEEA linkers provide a hydrophilic and flexible spacer, ensuring the fatty acid chain is optimally positioned for albumin binding without sterically hindering the peptide's interaction with its target receptor.[1]

G Logical Relationship of this compound Components Peptide Therapeutic Peptide (e.g., GLP-1 Analog) Modified_Peptide Acylated Peptide Therapeutic (e.g., Semaglutide) Peptide->Modified_Peptide Covalent Linkage Side_Chain This compound Side_Chain->Modified_Peptide Albumin Serum Albumin Modified_Peptide->Albumin Non-covalent Binding Target_Receptor Target Receptor (e.g., GLP-1R) Modified_Peptide->Target_Receptor Biological Activity Extended_Half_Life Extended Plasma Half-Life Albumin->Extended_Half_Life Reduced_Dosing Reduced Dosing Frequency Extended_Half_Life->Reduced_Dosing

Design Rationale of the Acylated Peptide

As an integral part of Semaglutide, this side chain contributes to the drug's mechanism of action as a GLP-1 receptor agonist. Activation of the GLP-1 receptor in pancreatic β-cells initiates a signaling cascade that enhances glucose-dependent insulin (B600854) secretion. The primary signaling pathway involves the Gαs-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

G Simplified GLP-1 Receptor Signaling Pathway Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R Binds to Gs Gαs Protein GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A cAMP->PKA Activates Insulin_Secretion Enhanced Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion Promotes

GLP-1 Receptor Signaling Cascade

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the sequential coupling of its constituent parts. The following is a generalized protocol based on patent literature. Researchers should adapt and optimize these steps based on their specific laboratory conditions and available reagents.

Step 1: Synthesis of Acylated Glutamic Acid Derivative

  • Activation of Stearic Acid: Dissolve 18-(tert-butoxy)-18-oxooctadecanoic acid and N-Hydroxysuccinimide (HOSu) in a suitable solvent such as dichloromethane. Add a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) and stir at ambient temperature.

  • Coupling with Glutamic Acid: To the activated stearic acid solution, add L-glutamic acid α-tert-butyl ester (H-Glu-OtBu) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product, tBuO-Ste-Glu-OtBu, is then purified, typically by column chromatography.

Step 2: Sequential Coupling of AEEA Linkers

  • Activation of Acylated Glutamic Acid: The carboxylic acid group of tBuO-Ste-Glu-OtBu is activated using a suitable coupling agent (e.g., EDC·HCl/HOSu).

  • First AEEA Coupling: The activated ester is reacted with 8-amino-3,6-dioxaoctanoic acid (AEEA) in the presence of a base. The reaction progress is monitored by TLC or HPLC.

  • Purification: After work-up, the resulting compound, tBuO-Ste-Glu(AEEA-OH)-OtBu, is purified.

  • Second AEEA Coupling: The process is repeated by activating the terminal carboxylic acid of the first AEEA linker and coupling it with a second molecule of AEEA.

  • Final Purification: The final product, this compound, is purified by column chromatography to achieve the desired purity. A reported yield for this final product is approximately 70-78% with a purity of over 98%.

Workflow for Peptide Modification

This compound, or a protected and activated form of it, is incorporated into the peptide sequence during solid-phase peptide synthesis (SPPS).

G Workflow for Peptide Acylation using the Side Chain Start Start SPPS of Peptide Backbone Couple_AA Couple Protected Amino Acids Start->Couple_AA Deprotect_Lys Selective Deprotection of Lysine Side Chain Couple_AA->Deprotect_Lys At appropriate sequence position Couple_Side_Chain Couple Activated Side Chain to Lysine Deprotect_Lys->Couple_Side_Chain Activate_Side_Chain Activate Carboxyl Group of This compound Activate_Side_Chain->Couple_Side_Chain Continue_SPPS Continue SPPS to Complete Peptide Sequence Couple_Side_Chain->Continue_SPPS Cleave_and_Deprotect Cleave Peptide from Resin and Remove Protecting Groups Continue_SPPS->Cleave_and_Deprotect Purify Purify Acylated Peptide (HPLC) Cleave_and_Deprotect->Purify End Characterize Final Product Purify->End

Solid-Phase Peptide Synthesis Workflow

Quantitative Data

The following table summarizes available quantitative data related to the synthesis and properties of this compound and its application.

ParameterValueReference(s)
Purity of this compound >98%
Yield of final synthesis step 70-78%
Purity of Fmoc-Lys(Tbuo-ste-glu(aeea-aeea)-OtBu)-OH ≥95.0%
Total yield of crude Semaglutide using a fragment condensation strategy 57.07%
Purity of crude Semaglutide 77.71%

Conclusion

This compound is a cornerstone in the development of long-acting peptide therapeutics. Its rational design, which combines a fatty acid for albumin binding with a flexible linker system, provides a powerful tool for overcoming the challenge of rapid in-vivo clearance of peptide drugs. A thorough understanding of its chemical properties, synthesis, and mechanism of action is crucial for researchers and drug development professionals working on the next generation of peptide-based medicines. The protocols and data presented in this guide offer a foundational resource for the successful application of this key molecule in peptide synthesis.

References

Tbuo-ste-glu(aeea-aeea-OH)-otbu: A Technical Guide to its Role in Albumin Binding and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of therapeutic peptides with fatty acid side chains has emerged as a crucial strategy to extend their circulatory half-life and improve their pharmacokinetic profiles. One such critical component is Tbuo-ste-glu(aeea-aeea-OH)-otbu , the protected form of the albumin-binding moiety found in the glucagon-like peptide-1 (GLP-1) receptor agonist, Semaglutide. This technical guide provides an in-depth analysis of this molecule, its profound impact on albumin binding, and the experimental methodologies used to characterize this interaction. A comparative look at the similar strategy employed by the dual GIP/GLP-1 receptor agonist, Tirzepatide, is also included to provide a broader context of this drug development approach.

The Role of Fatty Acid Acylation in Albumin Binding

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and serves as a natural carrier for various endogenous and exogenous molecules, including fatty acids. By attaching a lipophilic side chain to a peptide therapeutic, the drug can reversibly bind to HSA, effectively creating a circulating reservoir. This binding significantly increases the hydrodynamic radius of the peptide, preventing its rapid clearance by the kidneys and protecting it from enzymatic degradation, thereby extending its half-life from minutes to several days.

The This compound side chain is a prime example of this strategy. It consists of a stearic acid (a C18 fatty acid), a glutamic acid linker, and two units of 8-amino-3,6-dioxaoctanoic acid (AEEA), with tert-butyl protecting groups. Once deprotected and conjugated to the peptide backbone, this moiety confers a high affinity for albumin.

Quantitative Analysis of Albumin Binding

The affinity of acylated peptides for albumin is a critical parameter in drug design. The dissociation constant (Kd) is a key metric, with a lower Kd value indicating a stronger binding affinity.

MoleculeBinding PartnerMethodDissociation Constant (Kd)Reference
SemaglutideHuman Serum AlbuminKinetic analysis (1:1 binding model)0.1 - 3 µM[1]
TirzepatideHuman Serum AlbuminModified Schild regression analysis1.86 µM[2]

Mechanism of Action of Parent Compounds

The albumin-binding side chain is instrumental to the therapeutic efficacy of the parent drug by ensuring its prolonged presence in circulation, allowing it to interact with its target receptors continuously.

Semaglutide (GLP-1 Receptor Agonist)

Semaglutide mimics the action of the native incretin (B1656795) hormone GLP-1. By binding to and activating the GLP-1 receptor, it stimulates insulin (B600854) secretion and suppresses glucagon (B607659) secretion in a glucose-dependent manner, leading to improved glycemic control.

Semaglutide_MOA cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell Semaglutide_Albumin Semaglutide-Albumin Complex Free_Semaglutide Free Semaglutide Semaglutide_Albumin->Free_Semaglutide Dissociation GLP1R GLP-1 Receptor Free_Semaglutide->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP PKA_Epac2 PKA / Epac2 cAMP->PKA_Epac2 Activates Insulin_Secretion Insulin Secretion PKA_Epac2->Insulin_Secretion Promotes

Mechanism of Action of Semaglutide.
Tirzepatide (Dual GIP and GLP-1 Receptor Agonist)

Tirzepatide is a dual agonist, activating both the glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptors. This dual action leads to enhanced insulin secretion and improved insulin sensitivity. The molecule is comprised of a 39-amino-acid linear peptide with a C20 fatty diacid moiety that facilitates albumin binding[2].

Experimental Protocols for Determining Albumin Binding Affinity

The quantitative assessment of the binding between acylated peptides and albumin is crucial for understanding their pharmacokinetic properties. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most common and robust techniques for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

Methodology:

  • Sample Preparation:

    • Human Serum Albumin (HSA) is extensively dialyzed against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove any bound fatty acids and ensure buffer matching.

    • The this compound side chain (or the full acylated peptide) is dissolved in the same dialysis buffer.

    • All solutions are degassed prior to use to prevent bubble formation in the calorimeter.

  • ITC Experiment:

    • The sample cell of the ITC instrument is filled with a known concentration of HSA (typically in the low micromolar range).

    • The injection syringe is filled with a solution of the acylated molecule at a concentration approximately 10-20 times that of the HSA.

    • A series of small, precise injections of the ligand into the sample cell are performed at a constant temperature.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data, a series of heat spikes, is integrated to determine the heat change per injection.

    • These values are then plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to calculate the Kd, n, and ΔH.

ITC_Workflow Sample_Prep Sample Preparation (Dialyzed HSA, Solubilized Ligand) ITC_Run Isothermal Titration Calorimetry (Ligand titrated into HSA) Sample_Prep->ITC_Run Data_Acquisition Raw Data Acquisition (Heat change per injection) ITC_Run->Data_Acquisition Data_Analysis Data Analysis (Binding Isotherm Fitting) Data_Acquisition->Data_Analysis Results Thermodynamic Parameters (Kd, n, ΔH) Data_Analysis->Results

Workflow for Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Methodology:

  • Sensor Chip Preparation:

    • HSA is immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • A reference flow cell is prepared in parallel, typically by blocking the surface after activation, to subtract non-specific binding effects.

  • SPR Experiment:

    • A continuous flow of running buffer (e.g., HBS-EP+) is passed over the sensor and reference surfaces to establish a stable baseline.

    • The acylated molecule (analyte) is prepared in a series of concentrations in the running buffer.

    • Each concentration is injected over the surfaces for a defined period (association phase), followed by a flow of running buffer (dissociation phase).

    • The change in the SPR signal (measured in Resonance Units, RU) is monitored in real-time.

  • Data Analysis:

    • The sensorgrams (plots of RU versus time) from the reference cell are subtracted from the sensorgrams from the HSA-immobilized cell.

    • The resulting data is fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

The use of fatty acid side chains, such as the one derived from This compound , represents a highly successful and widely adopted strategy in modern peptide drug development. The ability to engineer a high-affinity binding to serum albumin has transformed the therapeutic potential of peptides by dramatically improving their pharmacokinetic profiles. The quantitative characterization of this binding through techniques like ITC and SPR is fundamental to the rational design of long-acting peptide therapeutics. As the field of peptide engineering continues to advance, the principles of albumin binding will undoubtedly remain a cornerstone of innovative drug design.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Tbuo-ste-glu(aeea-aeea-OH)-otbu

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed theoretical synthesis protocol for Tbuo-ste-glu(aeea-aeea-OH)-otbu, a complex lipidated amino acid derivative. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development. The synthesis involves a multi-step process, including the preparation of a di-AEEA linker, selective modification of a glutamic acid core, and final lipidation with stearic acid. This protocol is based on established synthetic methodologies for peptide and bioconjugate chemistry.

Introduction

This compound is a specialized chemical entity comprised of a stearic acid tail, a glutamic acid core, and a hydrophilic di-AEEA (aminoethoxyethoxyacetic acid) linker. The tert-butyl ester (-otbu) and a likely N-terminal protecting group (abbreviated here as Tbuo-, interpreted as a standard Boc-protecting group for the purpose of this protocol) provide orthogonal protection for subsequent chemical modifications. Such structures are often employed in the development of sophisticated drug delivery systems, targeted protein degraders (e.g., PROTACs), or as functionalized linkers in bioconjugation.

This protocol outlines a plausible three-stage solution-phase synthesis route:

  • Synthesis of the di-AEEA Linker: Building the H-AEEA-AEEA-OH fragment.

  • Functionalization of Glutamic Acid: Coupling the di-AEEA linker to the gamma-carboxyl group of a protected glutamic acid derivative.

  • Lipidation and Final Protection: Acylation of the N-terminus with stearic acid and introduction of the final N-terminal protecting group.

Materials and Reagents

ReagentSupplierPurityNotes
Fmoc-AEEA-OHSigma-Aldrich>98%Building block for the linker
H-Glu(OH)-OtBuChem-Impex>98%Glutamic acid core
Stearic AcidTCI Chemicals>98%Lipid tail
Di-tert-butyl dicarbonate (B1257347) (Boc)₂OOakwood Chemical>98%N-terminal protecting group reagent
HATUCombi-Blocks>98%Peptide coupling reagent
N,N-Diisopropylethylamine (DIPEA)Acros Organics>99%Base
Piperidine (B6355638)Fisher Sci.>99%Fmoc deprotection reagent
Dichloromethane (DCM)VWRAnhydrousSolvent
N,N-Dimethylformamide (DMF)VWRAnhydrousSolvent
Ethyl Acetate (EtOAc)VWRHPLC GradeFor workup and chromatography
HexanesVWRHPLC GradeFor chromatography
Saturated Sodium Bicarbonate (NaHCO₃)LabChemACS GradeFor aqueous workup
BrineLabChemACS GradeFor aqueous workup
Anhydrous Sodium Sulfate (Na₂SO₄)EMD MilliporeACS GradeDrying agent

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Di-AEEA Linker Synthesis cluster_1 Step 2: Glutamic Acid Functionalization cluster_2 Step 3: Lipidation & Final Product A1 Fmoc-AEEA-OH A3 Fmoc-AEEA-AEEA-OtBu A1->A3 HATU, DIPEA A2 H-AEEA-OtBu A2->A3 A4 H-AEEA-AEEA-OH A3->A4 1. Piperidine 2. TFA B1 Fmoc-Glu-OtBu B2 Fmoc-Glu(AEEA-AEEA-OH)-OtBu A4->B2 HATU, DIPEA B1->B2 C1 H-Glu(AEEA-AEEA-OH)-OtBu B2->C1 Piperidine C2 Ste-Glu(AEEA-AEEA-OH)-OtBu C1->C2 Stearic Acid, HATU, DIPEA C3 This compound (Final Product) C2->C3 (Boc)2O, DIPEA

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

4.1. Step 1: Synthesis of the di-AEEA Linker (H-AEEA-AEEA-OH)

  • 1a. Synthesis of Fmoc-AEEA-AEEA-OtBu:

    • Dissolve Fmoc-AEEA-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.2 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • In a separate flask, dissolve H-AEEA-OtBu (1.0 eq, prepared by tert-butylation of AEEA) in anhydrous DMF.

    • Add the activated Fmoc-AEEA-OH solution to the H-AEEA-OtBu solution and stir at room temperature for 4 hours.

    • Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (EtOAc/Hexanes gradient) to yield Fmoc-AEEA-AEEA-OtBu.

  • 1b. Deprotection to H-AEEA-AEEA-OH:

    • Dissolve Fmoc-AEEA-AEEA-OtBu in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 1 hour to remove the Fmoc group.

    • Remove the solvent under reduced pressure.

    • To the resulting residue, add a solution of 95:2.5:2.5 TFA:H₂O:TIPS and stir for 2 hours to remove the OtBu group.

    • Co-evaporate with toluene (B28343) to remove excess TFA and dry under high vacuum to yield the crude H-AEEA-AEEA-OH as a TFA salt. This product is used in the next step without further purification.

4.2. Step 2: Synthesis of Fmoc-Glu(AEEA-AEEA-OH)-OtBu

  • Dissolve H-AEEA-AEEA-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to neutralize the TFA salt and activate the carboxylic acid. Stir for 15 minutes.

  • In a separate flask, dissolve Fmoc-Glu-OtBu (1.0 eq) in anhydrous DMF.

  • Add the activated linker solution to the Fmoc-Glu-OtBu solution and stir at room temperature overnight.

  • Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup as described in step 1a.

  • Purify the crude product by flash column chromatography (DCM/Methanol gradient) to yield Fmoc-Glu(AEEA-AEEA-OH)-OtBu.

4.3. Step 3: Synthesis of this compound

  • 3a. Fmoc Deprotection:

    • Dissolve Fmoc-Glu(AEEA-AEEA-OH)-OtBu in 20% piperidine in DMF.

    • Stir for 1 hour at room temperature.

    • Concentrate under reduced pressure and dry under high vacuum to obtain H-Glu(AEEA-AEEA-OH)-OtBu.

  • 3b. Stearic Acid Coupling:

    • Dissolve stearic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.2 eq) and stir for 15 minutes.

    • Add a solution of H-Glu(AEEA-AEEA-OH)-OtBu (1.0 eq) in DMF to the activated stearic acid solution.

    • Stir overnight at room temperature.

    • Work up the reaction as described in step 1a. Purify by flash chromatography to yield Ste-Glu(AEEA-AEEA-OH)-OtBu.

  • 3c. N-terminal Boc Protection:

    • Assuming "Tbuo" refers to a Boc group on the stearic acid nitrogen, this step is a conceptual interpretation. If the intention is to cap the final molecule, and assuming the stearic acid was modified with an amino group for this purpose, the protocol would be as follows. A more likely interpretation is that the N-terminus of glutamic acid is acylated with stearic acid, and "Tbuo" is a typo for the Boc group on a different part of a larger construct. For this protocol, we assume the final product is Ste-Glu(AEEA-AEEA-OH)-OtBu from the previous step, and "Tbuo" is omitted as it may be context-specific. If a final Boc-protection is indeed required on a different amine, the following general protocol applies:

    • Dissolve the amine-containing substrate (1.0 eq) in DCM.

    • Add DIPEA (1.5 eq) followed by Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

    • Stir at room temperature for 2-4 hours.

    • Monitor by LC-MS. Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by chromatography if necessary.

Characterization and Data

The successful synthesis of the target compound and intermediates should be confirmed by standard analytical techniques.

CompoundTheoretical Mass [M+H]⁺Expected ¹H NMR SignalsPurity (Target)
Fmoc-AEEA-AEEA-OtBu571.29Aromatic protons (Fmoc), alkyl chain protons (AEEA), t-butyl protons>95% (by HPLC)
Fmoc-Glu(AEEA-AEEA-OH)-OtBu774.39Aromatic protons (Fmoc), glutamic acid backbone protons, AEEA linker protons, t-butyl protons>95% (by HPLC)
Ste-Glu(AEEA-AEEA-OH)-OtBu819.58Long alkyl chain protons (stearic acid), glutamic acid backbone, AEEA linker protons, t-butyl protons>95% (by HPLC)
This compound 919.63 (if Boc-capped)All signals from the precursor plus a characteristic singlet for the Boc group protons (~1.4 ppm)>98% (by HPLC)

Safety and Handling

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents such as HATU, DIPEA, Piperidine, and TFA are corrosive and/or toxic. Handle with care and consult the corresponding Safety Data Sheets (SDS) before use.

  • Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere (Nitrogen or Argon).

Disclaimer: This document provides a theoretical synthesis protocol based on established chemical principles. The procedures have not been experimentally validated for this specific molecule. Researchers should perform their own literature search and risk assessment before attempting any chemical synthesis. All procedures should be carried out by trained personnel in a suitable laboratory setting.

Attaching the Semaglutide Side Chain: A Detailed Protocol for Peptide Backbone Modification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The covalent attachment of the Tbuo-ste-glu(aeea-aeea-OH)-otbu side chain to a peptide backbone is a critical step in the synthesis of long-acting peptide therapeutics, such as the GLP-1 receptor agonist Semaglutide (B3030467). This modification enhances the pharmacokinetic profile of the peptide by promoting binding to serum albumin, thereby extending its circulation half-life. The following protocols detail the on-resin acylation of a peptide with this specialized fatty acid-derived linker using solid-phase peptide synthesis (SPPS) methodologies.

Core Principle

The strategy involves the sequential coupling of the constituent parts of the this compound side chain to the epsilon-amino group of a lysine (B10760008) residue within the peptide sequence. This is achieved by using an orthogonal protecting group on the lysine side chain, which can be selectively removed while the peptide remains anchored to the solid support and other amino acid side chains remain protected.

Experimental Protocols

This section outlines the detailed methodology for the on-resin attachment of the this compound side chain.

Protocol 1: On-Resin Acylation via Sequential Coupling

This protocol is the standard method employed in the synthesis of Semaglutide and related acylated peptides.[1][2]

1. Materials and Reagents:

  • Peptide-resin with a lysine residue protected with a selectively removable group (e.g., Mtt, Dde, or Alloc).

  • Fmoc-AEEA-OH (Fmoc-aminoethoxyethoxyacetic acid)

  • Fmoc-Glu(OtBu)-OH

  • Octadecanedioic acid mono-tert-butyl ester

  • Coupling Reagents:

    • Option A: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

    • Option B: DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole)

  • Solvents:

    • DMF (N,N-Dimethylformamide)

    • DCM (Dichloromethane)

  • Deprotection Reagents:

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

2. Procedure:

  • Step 1: Swelling of the Peptide-Resin

    • Swell the peptide-resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Step 2: Selective Deprotection of the Lysine Side Chain

    • Remove the orthogonal protecting group from the lysine side chain. For example, to remove an Mtt group, treat the resin with 1% TFA in DCM (repeat multiple times for short durations).

    • Wash the resin thoroughly with DCM followed by DMF.

  • Step 3: Coupling of the First AEEA Linker

    • Activate Fmoc-AEEA-OH (2-5 equivalents relative to the resin loading) with your chosen coupling reagents (e.g., HBTU/DIPEA or DIC/HOBt) in DMF.

    • Add the activated Fmoc-AEEA-OH solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test). If the reaction is incomplete, a second coupling may be performed.

    • Wash the resin with DMF.

  • Step 4: Fmoc Deprotection

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeat twice) to remove the Fmoc group from the newly coupled AEEA linker.

    • Wash the resin thoroughly with DMF.

  • Step 5: Coupling of the Second AEEA Linker

    • Repeat Step 3 and 4 for the coupling of the second Fmoc-AEEA-OH molecule.

  • Step 6: Coupling of the Glutamic Acid Moiety

    • Activate Fmoc-Glu(OtBu)-OH (2-5 equivalents) with your chosen coupling reagents in DMF.

    • Add the activated solution to the resin and agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF.

    • Perform Fmoc deprotection as described in Step 4.

  • Step 7: Coupling of the Stearic Acid Moiety

    • Activate Octadecanedioic acid mono-tert-butyl ester (2-5 equivalents) with your chosen coupling reagents in DMF.

    • Add the activated solution to the resin and agitate for 1-2 hours at room temperature.

    • Wash the resin thoroughly with DMF, followed by DCM and IPA, and dry the resin under vacuum.

  • Step 8: Continuation of Peptide Synthesis (if applicable)

    • If the lysine residue is not at the N-terminus, the synthesis of the remaining peptide backbone can now be continued following standard Fmoc-SPPS procedures.

  • Step 9: Cleavage and Global Deprotection

    • Once the full peptide sequence is assembled, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).

  • Step 10: Purification

    • Purify the crude acylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

ParameterTypical ValueReference
Reagent Molar Excess (per coupling step) 2 - 5 equivalents[3]
Coupling Time 1 - 2 hours per step[4]
Crude Purity (Post-Cleavage) 70 - 85%[5]
Final Purity (Post-HPLC Purification) > 98.5%[3]

Visualizations

experimental_workflow cluster_resin On-Resin Synthesis cluster_downstream Downstream Processing Peptide-Resin Peptide-Resin Lys_Deprotection Selective Lysine Side Chain Deprotection Peptide-Resin->Lys_Deprotection AEEA1_Coupling Couple Fmoc-AEEA-OH Lys_Deprotection->AEEA1_Coupling Fmoc_Deprotection1 Fmoc Deprotection AEEA1_Coupling->Fmoc_Deprotection1 AEEA2_Coupling Couple Fmoc-AEEA-OH Fmoc_Deprotection1->AEEA2_Coupling Fmoc_Deprotection2 Fmoc Deprotection AEEA2_Coupling->Fmoc_Deprotection2 Glu_Coupling Couple Fmoc-Glu(OtBu)-OH Fmoc_Deprotection2->Glu_Coupling Fmoc_Deprotection3 Fmoc Deprotection Glu_Coupling->Fmoc_Deprotection3 Ste_Coupling Couple Stearic Acid Derivative Fmoc_Deprotection3->Ste_Coupling Acylated_Peptide_Resin Acylated Peptide-Resin Ste_Coupling->Acylated_Peptide_Resin Cleavage Cleavage from Resin & Global Deprotection Acylated_Peptide_Resin->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Pure Acylated Peptide Purification->Final_Product

Caption: Workflow for on-resin acylation of a peptide with the this compound side chain.

logical_relationship Start Peptide_on_Resin Peptide synthesized on solid support up to Lys(orthogonal protecting group) Start->Peptide_on_Resin Selective_Deprotection Remove orthogonal protecting group from Lys side chain Peptide_on_Resin->Selective_Deprotection Side_Chain_Assembly Sequentially couple: 1. Fmoc-AEEA-OH 2. Fmoc-AEEA-OH 3. Fmoc-Glu(OtBu)-OH 4. Stearic Acid Derivative Selective_Deprotection->Side_Chain_Assembly Continue_Synthesis Complete synthesis of peptide backbone (if necessary) Side_Chain_Assembly->Continue_Synthesis Cleavage_Purification Cleave from resin, deprotect, and purify by RP-HPLC Continue_Synthesis->Cleavage_Purification Final_Product Final Acylated Peptide Cleavage_Purification->Final_Product

Caption: Logical steps for attaching the side chain during solid-phase peptide synthesis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Tbuo-ste-glu(aeea-aeea-OH)-otbu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Tbuo-ste-glu(aeea-aeea-OH)-otbu, a key intermediate in the synthesis of Semaglutide, a GLP-1 receptor agonist.[1][2][3] The methodology utilizes reverse-phase high-performance liquid chromatography (RP-HPLC), a robust and widely used technique for the purification of peptides and complex organic molecules.[4][5] This document outlines the necessary materials, instrument setup, and a step-by-step procedure to achieve high purity of the target compound.

Introduction

This compound is a modified fatty acid side chain containing a glutamic acid residue and two aminoethoxyethoxyacetic acid (AEEA) linkers, with tert-butyl (tBu) protecting groups.[1][3][6] The presence of both a long aliphatic chain (stearoyl group) and hydrophilic AEEA linkers gives the molecule amphipathic properties. The tBu protecting groups add to its hydrophobicity.[7] Accurate and efficient purification of this intermediate is critical to ensure the quality and purity of the final active pharmaceutical ingredient (API).[2] RP-HPLC is the standard method for purifying peptides and their derivatives, separating molecules based on their hydrophobicity.[4][5] This method employs a non-polar stationary phase and a polar mobile phase, with a gradient of increasing organic solvent to elute compounds of increasing hydrophobicity.[4][5]

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific crude sample purity and the HPLC system used.

Materials and Reagents
  • Crude this compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Dimethyl sulfoxide (B87167) (DMSO) or a suitable solvent for sample dissolution

  • 0.2 µm syringe filters

HPLC System and Column

A standard preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector is required.

ParameterSpecification
Column C18 reverse-phase column (preparative)
Particle Size 5 - 10 µm
Pore Size 100 - 300 Å
Dimensions e.g., 250 mm x 21.2 mm or larger for preparative scale
Detection Wavelength 210-220 nm
Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).

Note: All mobile phases should be filtered through a 0.2 µm filter and degassed prior to use to prevent column and system blockage.[8]

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of a suitable solvent such as DMSO.

  • Once fully dissolved, dilute the sample with Mobile Phase A to a concentration appropriate for the column loading capacity. The final sample should be fully in solution.

  • Filter the sample solution through a 0.2 µm syringe filter before injection to remove any particulate matter.[8][9]

HPLC Purification Method
StepTime (min)% Mobile Phase BFlow Rate (mL/min)
Equilibration 0 - 53015-20
Injection 53015-20
Gradient 5 - 4530 - 9015-20
Wash 45 - 5090 - 9515-20
Re-equilibration 50 - 603015-20

Note: The gradient and flow rate are starting points and should be optimized for the best separation of the target compound from its impurities. The flow rate should be adjusted based on the column dimensions.

Fraction Collection and Analysis
  • Monitor the chromatogram at 210-220 nm, which is the absorption wavelength for peptide bonds.[4][5]

  • Collect fractions corresponding to the main peak that elutes during the gradient.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions that meet the desired purity level.

  • The purified product can be obtained as a solid by lyophilization to remove the solvents.

Logical Workflow for HPLC Purification

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification Sample_Prep Sample Preparation (Dissolve & Filter) Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (0.1% TFA in H2O & ACN) Equilibration Column Equilibration Mobile_Phase_Prep->Equilibration Equilibration->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Detection UV Detection (210-220 nm) Gradient_Elution->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Pure Product Lyophilization->Final_Product

Caption: Workflow for the HPLC purification of this compound.

Discussion

The provided RP-HPLC method is a robust starting point for the purification of this compound. The C18 stationary phase provides the necessary hydrophobicity to retain the molecule, while the acetonitrile/water gradient allows for its controlled elution.[4] The addition of TFA to the mobile phase acts as an ion-pairing agent, which can improve peak shape for peptide-like molecules.[4][9] Due to the hydrophobic nature of the stearoyl group and tBu protecting groups, a relatively high concentration of acetonitrile will be required for elution.

Optimization of the gradient slope is crucial for achieving optimal resolution between the target compound and closely related impurities, such as deletion sequences or incompletely protected species.[4] A shallower gradient may be necessary to improve separation. The loading capacity of the preparative column should not be exceeded to avoid peak broadening and loss of resolution.

Conclusion

This application note details a comprehensive RP-HPLC method for the purification of this compound. The provided protocol, including sample preparation, HPLC conditions, and post-purification analysis, serves as a valuable resource for researchers and scientists involved in the synthesis and development of Semaglutide and related peptide-based therapeutics. Adherence to this methodology will facilitate the acquisition of a highly purified product, which is essential for subsequent synthetic steps and ensuring the quality of the final drug substance.

References

Application Note: Protocol for the Acid-Catalyzed Deprotection of a Lipo-amino Acid Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the removal of the tert-butyl (tBu) ester protecting group from the Ste-Glu(γ-AEEA-AEEA-OH)-α-OtBu side chain, a common moiety used in the synthesis of lipidated peptides and antibody-drug conjugates (ADCs).

Introduction

The Ste-Glu(γ-AEEA-AEEA-OH)-α-OtBu moiety is a critical component in modifying peptides to enhance their pharmacokinetic properties, notably by improving albumin binding and extending plasma half-life.[][2] The stearic acid (Ste) provides lipophilicity, while the di-AEEA linker enhances solubility.[] The α-carboxyl group of the glutamic acid is protected as a tert-butyl (OtBu) ester, which must be removed in the final synthesis steps to yield the active carboxylic acid.

The tert-butyl ester is an acid-labile protecting group, readily cleaved by strong acids such as trifluoroacetic acid (TFA).[3][4] The process, often referred to as global deprotection, involves treating the protected compound with a TFA "cocktail" containing scavengers to prevent unwanted side reactions.[5][6][7] This protocol outlines a standard and effective procedure for this deprotection step, followed by analysis and purification.

Principle of Deprotection

The deprotection mechanism relies on the acid-catalyzed cleavage of the tert-butyl ester. The strong acid (TFA) protonates the ester oxygen, making the tert-butyl group a good leaving group. It departs as a stable tert-butyl cation, which is subsequently neutralized by scavengers in the reaction mixture to form neutral byproducts like isobutylene.[8][9] The use of scavengers is critical to trap these reactive carbocations, which could otherwise cause undesired alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys) within the target peptide.[7][9] A common and effective scavenger cocktail includes triisopropylsilane (B1312306) (TIS) and water.[5][10]

start_node Ste-Glu(γ-AEEA-AEEA-OH)-α-O-tBu (Protected Side Chain) product_node Ste-Glu(γ-AEEA-AEEA-OH)-α-OH (Deprotected Product) start_node->product_node Deprotection reagent_node TFA / H₂O / TIS (Cleavage Cocktail) reagent_node->start_node byproduct_node Isobutylene + tBu-TIS adducts (Neutral Byproducts)

Caption: Chemical pathway for the TFA-mediated deprotection of the OtBu group.

Experimental Protocol

This protocol is designed for a starting scale of 100 mg of the protected peptide conjugate. Adjust volumes accordingly for different scales.

3.1 Materials and Reagents

  • Protected Compound: Ste-Glu(γ-AEEA-AEEA-OH)-α-OtBu conjugated to a peptide.

  • Trifluoroacetic acid (TFA), Reagent Grade (≥99%)

  • Triisopropylsilane (TIS), (≥98%)

  • Deionized Water (H₂O)

  • Dichloromethane (DCM), HPLC Grade

  • Cold Diethyl Ether (Et₂O)

  • Acetonitrile (ACN), HPLC Grade

  • Formic Acid (FA), for HPLC mobile phase

  • Appropriate glassware, magnetic stirrer, and reaction vessel.

  • Rotary evaporator.

  • Centrifuge.

  • HPLC-MS system for analysis and purification.

WARNING: TFA is a highly corrosive and dangerous acid. All steps involving TFA must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[11]

3.2 Preparation of Cleavage Cocktail (Reagent R)

  • In a glass vial inside a fume hood, prepare the cleavage cocktail by combining the following reagents in the specified ratio (v/v/v):

    • 95% TFA

    • 2.5% H₂O

    • 2.5% TIS

  • For 100 mg of starting material, prepare approximately 2 mL of the cocktail. (e.g., 1.9 mL TFA, 50 µL H₂O, 50 µL TIS).

  • Mix thoroughly. The cocktail should be prepared fresh just before use.[6]

3.3 Deprotection Procedure

  • Place 100 mg of the protected compound into a clean, dry round-bottom flask.

  • If the compound is not readily soluble in the cleavage cocktail, dissolve it in a minimal amount of DCM (e.g., 1-2 mL) first.

  • Add the freshly prepared cleavage cocktail (2 mL) to the flask.[10]

  • Stopper the flask and stir the reaction mixture at room temperature (20-25°C) for 2-4 hours.[5][10]

  • Monitor the reaction progress by taking a small aliquot (e.g., 5-10 µL) every hour. Quench the aliquot in 200 µL of ACN/H₂O (1:1), and analyze via HPLC-MS to check for the disappearance of the starting material.[10]

3.4 Work-up and Product Isolation

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the TFA.[10][11] Be careful not to heat the mixture above 40°C.[11]

  • Re-dissolve the resulting oil or solid in a small volume of ACN or DCM (approx. 1 mL).

  • Place a 50 mL centrifuge tube containing ~30 mL of cold diethyl ether on ice.

  • Slowly add the dissolved product dropwise into the cold ether while vortexing. A white precipitate should form.[6][10]

  • Centrifuge the suspension at 3000-4000 rpm for 10 minutes to pellet the precipitated product.

  • Decant the ether. Wash the pellet twice more with cold diethyl ether to remove residual scavengers and byproducts.

  • After the final wash, dry the crude product pellet under a stream of nitrogen or in a vacuum desiccator.

3.5 Purification and Analysis

  • Analyze the crude product using analytical RP-HPLC-MS to determine purity and confirm the mass of the deprotected compound. The expected mass shift is a loss of 56.1 Da (the mass of the C₄H₈ moiety).

  • Purify the crude product using preparative RP-HPLC with a suitable gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Pool the fractions containing the pure product, confirm purity with analytical HPLC, and lyophilize to obtain the final product as a white, fluffy solid.

start_node Start: Protected Compound step1 1. Dissolve in DCM (optional) Add fresh TFA/TIS/H₂O Cocktail start_node->step1 step2 2. React at RT (2-4 hours) step1->step2 step3 3. Monitor by HPLC-MS step2->step3 step3->step2 Incomplete step4 4. Evaporate TFA step3->step4 Reaction Complete step5 5. Precipitate in Cold Ether step4->step5 step6 6. Wash & Dry Crude Product step5->step6 step7 7. Purify by RP-HPLC step6->step7 end_node End: Pure Deprotected Product step7->end_node

Caption: Experimental workflow for the deprotection and purification process.

Data Presentation and Expected Results

The success of the deprotection can be quantified by HPLC purity analysis and yield calculation. The following table provides representative data for optimizing the reaction time.

Entry Reaction Time (hours) Purity by HPLC (%) Yield (%) Mass Spec (Observed) Mass Spec (Expected)
1185.295[M-H]⁻ = 788.5[M-H]⁻ = 788.5
2296.593[M-H]⁻ = 788.5[M-H]⁻ = 788.5
3497.191[M-H]⁻ = 788.5[M-H]⁻ = 788.5
4696.888[M-H]⁻ = 788.5[M-H]⁻ = 788.5

Note: Data is illustrative. Yields are for the crude product after precipitation. Purity is determined by HPLC peak area integration at 214 nm. Expected mass calculated for C₄₃H₇₉N₃O₁₁.

Troubleshooting

Problem Possible Cause Solution
Incomplete Deprotection Insufficient reaction time or degraded TFA.Extend reaction time and monitor by HPLC. Use a fresh bottle of high-purity TFA.[10]
Low Yield Product loss during precipitation/work-up; peptide re-attachment to reactive species.Ensure sufficient volume of cold ether for precipitation. Confirm scavenger cocktail was prepared correctly and used fresh.[6]
Extra Peaks in HPLC/MS Alkylation side products due to inefficient scavenging; oxidation.Ensure correct ratio of scavengers (TIS/H₂O) in the cocktail.[10] Degas solvents and work quickly to minimize oxidation.
Difficulty in Purification The lipophilic nature of the compound causes peak tailing or poor resolution on HPLC.Optimize HPLC gradient (e.g., use a shallower gradient). Experiment with different column chemistries (e.g., C4 instead of C18).

References

Application Notes and Protocols for GLP-1 Receptor Agonists in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical entity Tbuo-ste-glu(aeea-aeea-OH)-otbu serves as a protected side chain in the synthesis of Semaglutide, a potent glucagon-like peptide-1 (GLP-1) receptor agonist. This structural component is crucial for the therapeutic efficacy of the final drug product. It consists of a stearic diacid (ste) linked to a glutamic acid (glu) and two amino-ethoxy-ethoxy-acetic acid (aeea) units. This modification, often referred to as a fatty acid side chain, facilitates binding to serum albumin, which significantly extends the half-life of the peptide, allowing for less frequent administration (e.g., once-weekly).

GLP-1 receptor agonists represent a significant advancement in the management of metabolic diseases, particularly type 2 diabetes and obesity. They mimic the action of the endogenous incretin (B1656795) hormone GLP-1, which is released from the gut in response to food intake. A newer class of therapeutics, dual glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptor agonists, such as Tirzepatide, leverages the synergistic effects of both incretin pathways to achieve even greater metabolic control. These compounds are invaluable tools for researchers studying metabolic pathways and for professionals in drug development seeking to design next-generation therapies.

These application notes provide an overview of the mechanisms of action, key applications in metabolic disease research, and detailed protocols for the characterization of GLP-1 and GIP/GLP-1 receptor agonists.

Mechanism of Action: Incretin-Based Therapies

GLP-1 and GIP are incretin hormones that play a vital role in glucose homeostasis. Their therapeutic analogs exert their effects by binding to and activating their respective G protein-coupled receptors (GPCRs) on various cell types throughout the body.

Upon binding to their receptors, primarily on pancreatic beta-cells, these agonists stimulate the Gαs protein subunit, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This rise in cAMP enhances glucose-dependent insulin (B600854) secretion. In a state of elevated blood glucose, this signaling cascade leads to a robust insulin release to facilitate glucose uptake by peripheral tissues. A key advantage of this mechanism is the low risk of hypoglycemia, as insulin secretion is not stimulated when glucose levels are normal or low.

Beyond the pancreas, these agonists have pleiotropic effects that contribute to their metabolic benefits:

  • Glucagon Suppression: They act on pancreatic alpha-cells to suppress the release of glucagon, a hormone that raises blood glucose levels, particularly in the postprandial state.

  • Delayed Gastric Emptying: They slow the rate at which food leaves the stomach, which blunts post-meal glucose excursions and contributes to a feeling of fullness.

  • Central Nervous System Effects: They act on receptors in the brain, including the hypothalamus, to promote satiety and reduce appetite, leading to decreased food intake and subsequent weight loss.

Tirzepatide: A Dual Agonist with Biased Signaling

Tirzepatide is a novel dual agonist for both the GIP and GLP-1 receptors.[1] It is a single molecule engineered from the human GIP sequence with a C20 fatty diacid moiety to prolong its half-life.[2] Tirzepatide exhibits a higher affinity for the GIP receptor than for the GLP-1 receptor.[2] A unique characteristic of Tirzepatide is its biased agonism at the GLP-1 receptor. It preferentially activates the cAMP signaling pathway over the β-arrestin recruitment pathway.[2][3] This biased signaling is thought to enhance the therapeutic effects on insulin secretion while potentially mitigating some of the receptor desensitization associated with β-arrestin recruitment.[2][3]

GLP1_GIP_Signaling cluster_ECF Extracellular Fluid cluster_Membrane Cell Membrane cluster_Cyto Cytoplasm Agonist GLP-1 / GIP Receptor Agonist GLP1R GLP-1R Agonist->GLP1R Binds GIPR GIPR Agonist->GIPR Binds Gs Gαs GLP1R->Gs Activates BetaArrestin β-Arrestin GLP1R->BetaArrestin Recruits GIPR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Mobilizes Epac2->InsulinVesicles Mobilizes InsulinRelease Glucose-Dependent Insulin Secretion InsulinVesicles->InsulinRelease Exocytosis Internalization Receptor Internalization BetaArrestin->Internalization Mediates

Caption: Simplified GLP-1 and GIP Receptor Signaling Pathway.

Applications in Metabolic Disease Research

GLP-1 and GIP/GLP-1 receptor agonists are powerful tools for investigating the pathophysiology of metabolic diseases and for the development of new therapeutic strategies.

Glycemic Control in Type 2 Diabetes

These agonists have demonstrated exceptional efficacy in improving glycemic control. Clinical trial data from the SURPASS program for Tirzepatide and the STEP program for Semaglutide highlight their ability to significantly reduce HbA1c levels.

Table 1: Efficacy of Tirzepatide in Type 2 Diabetes (SURPASS-1 Trial)

Parameter Placebo (n=121) Tirzepatide 5 mg (n=121) Tirzepatide 10 mg (n=120) Tirzepatide 15 mg (n=116)
Baseline Mean HbA1c (%) 7.9 8.0 7.9 8.0
Mean Change in HbA1c at 40 Weeks (%) +0.04 -1.87 -1.89 -2.07
Participants Achieving HbA1c <7.0% (%) 23.0 87.2 92.2 85.9
Participants Achieving HbA1c <5.7% (%) 1.9 30.9 51.7 45.6

Data from the SURPASS-1 clinical trial as reported in 2021.[4][5]

Table 2: Efficacy of Tirzepatide vs. Semaglutide in Type 2 Diabetes (SURPASS-2 Trial)

Parameter Semaglutide 1 mg (n=469) Tirzepatide 5 mg (n=470) Tirzepatide 10 mg (n=469) Tirzepatide 15 mg (n=470)
Mean Change in HbA1c at 40 Weeks (%) -1.86 -2.01 -2.24 -2.30

Data from the SURPASS-2 clinical trial.[6]

Weight Management in Obesity

A major application of these agonists is in the study and treatment of obesity. Their effects on appetite and food intake lead to substantial and sustained weight loss.

Table 3: Efficacy of Semaglutide 2.4 mg in Overweight/Obesity with Type 2 Diabetes (STEP 2 Trial)

Parameter Placebo Semaglutide 2.4 mg
Mean Change in Body Weight at 68 Weeks (%) -3.4 -9.6
Participants Achieving ≥5% Weight Loss (%) 28.5 68.8

Data from the STEP 2 clinical trial.[7][8]

Table 4: Efficacy of Tirzepatide vs. Semaglutide on Body Weight in Type 2 Diabetes (SURPASS-2 Trial)

Parameter Semaglutide 1 mg Tirzepatide 5 mg Tirzepatide 10 mg Tirzepatide 15 mg
Mean Change in Body Weight at 40 Weeks (kg) -5.7 -7.6 -9.3 -11.2

Data from the SURPASS-2 clinical trial.[6]

Cardiovascular Risk Reduction

Research has expanded to investigate the cardiovascular benefits of GLP-1 receptor agonists. Studies have shown a reduction in major adverse cardiovascular events (MACE), including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.

Table 5: Cardiovascular Outcomes with Semaglutide in Patients with Overweight/Obesity (SELECT Trial)

Outcome Placebo Semaglutide 2.4 mg Hazard Ratio (95% CI)
Major Adverse Cardiovascular Events (%) 8.0 6.5 0.80 (0.72-0.90)

Data from the SELECT trial.[9]

Other Areas of Metabolic Research
  • Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH): These agonists are being investigated for their potential to reduce liver fat and inflammation.

  • Insulin Sensitivity: Tirzepatide has been shown to improve insulin sensitivity, as measured by HOMA2-IR, and increase levels of adiponectin, an adipokine involved in glucose and lipid metabolism.[10] A 10 mg dose of Tirzepatide was associated with a maximum increase in adiponectin of 26% from baseline after 26 weeks.[10]

  • Kidney Disease: There is growing evidence for the renoprotective effects of this class of drugs in patients with diabetic kidney disease.

Experimental Protocols

Detailed and reproducible protocols are essential for the preclinical and clinical development of novel GLP-1 receptor agonists.

Protocol 1: In Vitro Characterization - cAMP Production Assay

This assay is a primary functional screen to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound in activating the GLP-1 or GIP receptor.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Culture HEK293 cells expressing hGLP-1R/hGIPR CellSeeding 2. Seed cells into 96-well plates CellCulture->CellSeeding Stimulation 4. Add compound to cells and incubate (e.g., 30 min) CellSeeding->Stimulation CompoundPrep 3. Prepare serial dilutions of test compound CompoundPrep->Stimulation LysisDetection 5. Lyse cells and add cAMP detection reagents Stimulation->LysisDetection SignalRead 6. Read signal (e.g., luminescence, HTRF) LysisDetection->SignalRead DataPlot 7. Plot dose-response curve SignalRead->DataPlot Calc 8. Calculate EC50 and Emax DataPlot->Calc

Caption: General Experimental Workflow for In Vitro Assays.

Materials:

  • HEK293 cells stably expressing the human GLP-1 receptor (hGLP-1R) or GIP receptor (hGIPR).

  • Cell culture medium (e.g., DMEM with 10% FBS, selection antibiotic).

  • Assay buffer (e.g., Opti-MEM).

  • Test compound and reference agonist (e.g., GLP-1, GIP, Semaglutide, Tirzepatide).

  • cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based).

  • 96-well or 384-well white, clear-bottom assay plates.

  • Multichannel pipette and plate reader.

Methodology:

  • Cell Seeding: a. Culture the cells to ~80-90% confluency. b. Harvest the cells and resuspend in fresh culture medium. c. Seed the cells into a 96-well plate at a density of approximately 20,000-30,000 cells per well.[11] d. Incubate overnight at 37°C in a 5% CO₂ incubator.[11]

  • Compound Preparation: a. Prepare serial dilutions of the test compound and reference agonist in assay buffer. Typically, an 8- to 10-point concentration curve is prepared. b. Include a vehicle control (assay buffer only).

  • Cell Stimulation: a. Gently remove the culture medium from the wells. b. Add the prepared compound dilutions to the respective wells. c. Incubate the plate at 37°C for a specified time (e.g., 5 hours, as some protocols suggest, or shorter durations like 30 minutes).[12][13]

  • cAMP Detection: a. Following incubation, add the cAMP detection reagents according to the manufacturer's protocol. This usually involves cell lysis followed by the addition of detection reagents. b. Incubate for the recommended time (e.g., 15 minutes at room temperature, with rocking).[13]

  • Data Acquisition and Analysis: a. Measure the signal (luminescence or fluorescence) using a plate reader. b. Subtract the background signal from all wells. c. Plot the signal intensity against the logarithm of the agonist concentration. d. Fit the data using a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Protocol 2: In Vitro Characterization - β-Arrestin Recruitment Assay

This assay is used to assess a compound's ability to induce the recruitment of β-arrestin to the activated receptor, providing insights into potential for receptor desensitization and biased agonism.

Materials:

  • Cells engineered for a β-arrestin recruitment assay (e.g., DiscoverX PathHunter cells co-expressing a tagged GPCR and a tagged β-arrestin).[14]

  • Cell culture medium and assay buffer.

  • Test compound and reference agonist.

  • β-arrestin recruitment assay detection reagents.

  • 96-well or 384-well white assay plates.

  • Multichannel pipette and luminometer.

Methodology:

  • Cell Seeding: Follow the same procedure as in the cAMP assay, using the appropriate engineered cell line.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference agonist as described previously.

  • Cell Stimulation: a. Add the compound dilutions to the cells. b. Incubate the plate at 37°C for 60-90 minutes. The optimal incubation time may vary depending on the specific receptor and assay format.

  • Detection: a. Add the detection reagents as per the manufacturer's instructions. b. Incubate at room temperature for approximately 60 minutes.

  • Data Acquisition and Analysis: a. Measure the luminescent signal. b. Plot the dose-response curve and calculate EC₅₀ and Eₘₐₓ values as described for the cAMP assay. c. The relative potency and efficacy for cAMP production versus β-arrestin recruitment can be used to determine if a compound exhibits biased agonism.

Protocol 3: Ex Vivo Islet Function - Pancreatic Islet Perifusion for Insulin Secretion

This protocol assesses the dynamic insulin secretion from isolated pancreatic islets in response to glucose and test compounds, providing a more physiologically relevant measure of β-cell function.

Materials:

  • Isolated human or mouse pancreatic islets.

  • Islet culture medium.

  • Perifusion buffer (e.g., Krebs-Ringer bicarbonate buffer) supplemented with BSA.

  • Glucose solutions (low and high concentrations, e.g., 1 mM and 16.8 mM).[15][16]

  • Test compound.

  • Perifusion system (pump, tubing, columns for islets, fraction collector).

  • Insulin ELISA kit.

Methodology:

  • Islet Preparation: a. After isolation, culture islets for a period to allow recovery. b. Prior to the experiment, select a known number of islets of equivalent size (e.g., 200 islet equivalents per column).[16][17]

  • Perifusion System Setup: a. Load the islets into the perifusion chambers. b. Equilibrate the islets by perifusing with low glucose buffer for at least 60 minutes.[16][18]

  • Stimulation Protocol: a. Collect baseline fractions with low glucose buffer. b. Switch to high glucose buffer to stimulate the first phase of insulin secretion. c. To test the compound's effect, perifuse with a buffer containing a sub-stimulatory or stimulatory glucose concentration plus the test compound. d. A typical experiment involves sequential perifusion with low glucose, high glucose, low glucose, and then high glucose plus a secretagogue like KCl to assess maximum insulin content.[15][16]

  • Fraction Collection and Analysis: a. Collect effluent fractions at regular intervals (e.g., every 1-3 minutes). b. Measure the insulin concentration in each fraction using an ELISA.

  • Data Analysis: a. Plot insulin concentration over time to visualize the dynamics of insulin secretion (first and second phases). b. Quantify the total insulin secreted under different conditions (e.g., area under the curve). c. Results are often expressed as a stimulation index (fold increase over basal secretion).

Protocol 4: In Vivo Evaluation - Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard in vivo method to assess how a test compound affects glucose disposal after an oral glucose challenge.

in_vivo_workflow cluster_prep Preparation cluster_ogtt OGTT Procedure cluster_analysis Data Analysis Acclimatize 1. Acclimatize mice Fasting 2. Fast mice (4-6 hours) Acclimatize->Fasting CompoundAdmin 3. Administer test compound (e.g., subcutaneous injection) Fasting->CompoundAdmin Baseline 4. Measure baseline blood glucose (t=0 min) CompoundAdmin->Baseline Gavage 5. Administer oral glucose gavage Baseline->Gavage Timepoints 6. Measure blood glucose at 15, 30, 60, 90, 120 min Gavage->Timepoints Plotting 7. Plot blood glucose vs. time Timepoints->Plotting AUC 8. Calculate Area Under the Curve (AUC) Plotting->AUC

Caption: Workflow for an In Vivo Oral Glucose Tolerance Test (OGTT).

Materials:

  • Mice (e.g., C57BL/6 or a diabetic mouse model like db/db).

  • Test compound and vehicle control.

  • Glucose solution (e.g., 20% dextrose for oral gavage).[19]

  • Handheld glucometer and glucose test strips.

  • Oral gavage needles.

  • Blood collection supplies (e.g., lancets, microvette tubes).

Methodology:

  • Animal Preparation: a. Acclimatize mice to handling. b. Fast the mice for 4-6 hours before the test, with free access to water.[20][21]

  • Compound Administration: a. Administer the test compound or vehicle at a predetermined time before the glucose challenge (this depends on the pharmacokinetics of the compound). Administration is often subcutaneous for peptide-based drugs.

  • OGTT Procedure: a. At time t=0, take a baseline blood sample from the tail vein to measure blood glucose.[20] b. Immediately after, administer a glucose solution via oral gavage (e.g., 2 g/kg body weight). c. Collect blood samples and measure glucose levels at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose gavage.[19][21]

  • Data Analysis: a. Plot the mean blood glucose concentration at each time point for each treatment group. b. Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes. c. Compare the AUC between the vehicle-treated and compound-treated groups to determine the effect on glucose tolerance. A lower AUC indicates improved glucose disposal.

References

Application Note: NMR and Mass Spectrometry Characterization of Tbuo-ste-glu(aeea-aeea-OH)-otbu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the characterization of Tbuo-ste-glu(aeea-aeea-OH)-otbu, a key intermediate in the synthesis of Semaglutide, using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] The presented methodologies are designed to ensure accurate structural verification and purity assessment, critical for drug development and quality control. This document includes sample preparation, data acquisition parameters, and expected results for ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS).

Introduction

This compound is a complex molecule that serves as a side chain in the synthesis of the glucagon-like peptide-1 (GLP-1) receptor agonist, Semaglutide, which is used in the treatment of type 2 diabetes.[2] The molecule consists of a stearic acid (ste) backbone, a glutamic acid (glu) derivative, and two units of 2-(2-aminoethoxy)ethoxyacetic acid (aeea) linkers. The carboxylic acid groups are protected by tert-butyl (tbu) esters. Its molecular formula is C43H79N3O13 and it has a molecular weight of approximately 846.1 g/mol .[1][3] Accurate characterization of this intermediate is crucial to ensure the quality and efficacy of the final active pharmaceutical ingredient. This note details the analytical procedures for its comprehensive characterization.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Vortex the tube until the sample is fully dissolved.

2.1.2. ¹H NMR Data Acquisition

  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

  • Acquisition Time: 3.28 s

2.1.3. ¹³C NMR Data Acquisition

  • Instrument: 125 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.36 s

Mass Spectrometry (MS)

2.2.1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

2.2.2. ESI-MS Data Acquisition

  • Instrument: High-Resolution Mass Spectrometer with ESI source

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 100-1500

  • Mobile Phase: Acetonitrile/Water (50:50, v/v) with 0.1% formic acid

  • Flow Rate: 0.2 mL/min

Data Presentation

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.8-7.2br s3HAmide protons (NH)
~4.4m1Hα-CH of Glutamic acid
~4.1-4.2s4H-O-CH₂-C(O)- of AEEA linkers
~3.5-3.8m16H-O-CH₂-CH₂-O- of AEEA linkers
~3.3-3.5m8H-N-CH₂-CH₂-O- of AEEA linkers
~2.2-2.4t2Hα-CH₂ of Stearic acid
~1.8-2.2m4Hβ, γ-CH₂ of Glutamic acid
1.48s9Htert-butyl of Glu ester
1.44s9Htert-butyl of Ste ester
~1.6m2Hβ-CH₂ of Stearic acid
1.25br s28H-(CH₂)₁₄- of Stearic acid
0.88t3HTerminal CH₃ of Stearic acid

Caption: Predicted ¹H NMR chemical shifts for this compound in CDCl₃.

Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~173-174Carbonyls (Amides, Esters, Carboxylic Acid)
~82Quaternary C of tert-butyl esters
~70-71-O-CH₂-CH₂-O- of AEEA linkers
~53α-C of Glutamic acid
~40-N-CH₂-CH₂-O- of AEEA linkers
~37α-CH₂ of Stearic acid
~32-34β, γ-CH₂ of Glutamic acid
~29-30-(CH₂)₁₄- of Stearic acid
28.2CH₃ of tert-butyl of Glu ester
28.1CH₃ of tert-butyl of Ste ester
~25β-CH₂ of Stearic acid
~22.7CH₂ adjacent to terminal CH₃ of Stearic acid
14.1Terminal CH₃ of Stearic acid

Caption: Predicted ¹³C NMR chemical shifts for this compound in CDCl₃.

Predicted Mass Spectrometry Data
m/zIon Species
846.57[M+H]⁺
868.55[M+Na]⁺
884.52[M+K]⁺
790.51[M-C₄H₈+H]⁺ (Loss of isobutylene)
734.45[M-2(C₄H₈)+H]⁺ (Loss of two isobutylene)

Caption: Predicted m/z values for this compound in positive ESI-MS.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis weighing Weighing of Tbuo-ste-glu(...)otbu dissolving Dissolution in Deuterated Solvent (NMR) or Mobile Phase (MS) weighing->dissolving nmr NMR Spectroscopy (¹H and ¹³C) dissolving->nmr ms Mass Spectrometry (ESI-MS) dissolving->ms nmr_processing NMR Data Processing (FT, Phasing, Baseline Correction) nmr->nmr_processing ms_processing MS Data Processing (Peak Identification) ms->ms_processing structural_verification Structural Verification and Purity Assessment nmr_processing->structural_verification ms_processing->structural_verification

Caption: Workflow for NMR and MS characterization.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The use of high-resolution NMR and mass spectrometry allows for unambiguous structural confirmation and the assessment of purity, which are essential for its application in pharmaceutical synthesis. The provided expected data serves as a valuable reference for researchers and quality control analysts working with this and structurally related molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tbuo-ste-glu(aeea-aeea-OH)-otbu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Tbuo-ste-glu(aeea-aeea-OH)-otbu, a key intermediate in the synthesis of Semaglutide (B3030467).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

A1: this compound is a lipidated amino acid derivative that serves as a crucial side chain in the synthesis of the GLP-1 receptor agonist, Semaglutide.[1] Its synthesis is challenging due to its hybrid nature, combining a long aliphatic chain (stearic acid), a glutamic acid core, and two hydrophilic 2-(2-aminoethoxy)ethoxy)acetic acid (AEEA) linkers. Key challenges include potential aggregation due to the hydrophobic stearoyl group, incomplete coupling reactions, and difficulties in purification due to its amphipathic character.

Q2: What are the common impurities encountered during the synthesis of this compound?

A2: Common impurities can arise from several sources during the synthesis. These may include:

  • Deletion sequences: Products where one or more of the AEEA linkers or the glutamic acid residue failed to couple.[1]

  • Diastereomeric impurities: Racemization of the glutamic acid chiral center can occur, particularly during activation and coupling steps.[1]

  • Byproducts from protecting groups: Incomplete removal or side reactions of the tert-butyl (tBu) protecting groups.

  • Unreacted starting materials: Residual stearic acid, glutamic acid derivatives, or AEEA linkers.

  • Oxidation products: Degradation of the molecule during synthesis or workup.[1]

Q3: What analytical techniques are recommended for monitoring the synthesis and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is essential for effective monitoring and quality control.

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of purity and identification of impurities. Reversed-phase HPLC (RP-HPLC) with a C18 or C8 column is typically employed.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and key intermediates.

Troubleshooting Guides

Issue 1: Low Yield in the Stearoylation of Glutamic Acid Derivative

Question: My reaction to couple stearic acid to the glutamic acid di-tert-butyl ester results in a low yield. What are the potential causes and solutions?

Answer:

Low yield in the initial acylation step is a common problem. Here are some potential causes and troubleshooting strategies:

  • Incomplete Activation of Stearic Acid: The carboxylic acid of stearic acid needs to be activated for efficient coupling.

    • Solution: Ensure you are using an effective coupling reagent. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce racemization.[2] The use of uronium or phosphonium (B103445) salt-based reagents like HATU or HBTU can also be effective.

  • Steric Hindrance: The bulky nature of stearic acid can hinder its approach to the amino group of the glutamic acid derivative.

    • Solution: Increasing the reaction temperature may help overcome the steric barrier, but this should be done cautiously to avoid side reactions. Extending the reaction time can also improve conversion. The use of a less hindered base, such as diisopropylethylamine (DIEA), is also recommended.[3]

  • Poor Solubility of Reagents: Stearic acid is highly hydrophobic and may have limited solubility in common reaction solvents.

    • Solution: Use a solvent system that can adequately dissolve all reactants. A mixture of dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) is often a good starting point.

Issue 2: Incomplete Coupling of AEEA Linkers

Question: I am observing incomplete coupling during the sequential addition of the two AEEA linkers, leading to deletion impurities. How can I improve the coupling efficiency?

Answer:

Incomplete coupling of the AEEA linkers is a frequent cause of low purity. Consider the following troubleshooting steps:

  • Inefficient Coupling Reagents: The chosen coupling reagent may not be sufficiently reactive for this specific transformation.

    • Solution: For challenging couplings, more potent activating agents like HATU, HCTU, or COMU are recommended.[4] These reagents are known to be effective for sterically hindered couplings and can lead to faster reaction times and higher yields.

  • Suboptimal Reaction Conditions: Factors such as reactant concentration, temperature, and reaction time can significantly impact coupling efficiency.

    • Solution:

      • Increase Concentration: Increasing the concentration of the activated AEEA linker and the peptide substrate can drive the reaction to completion.[5]

      • Double Coupling: If a single coupling does not go to completion, a second coupling step with fresh reagents can be performed before proceeding to the next step.[5]

      • Microwave Synthesis: The use of microwave-assisted peptide synthesis can significantly reduce reaction times and improve coupling efficiency for difficult sequences.[6]

  • Aggregation: The growing peptide chain, with its mix of hydrophobic and hydrophilic segments, may aggregate, preventing access of the reagents to the reactive sites.

    • Solution: The addition of chaotropic agents or using solvents known to disrupt secondary structures, such as a small percentage of dimethyl sulfoxide (B87167) (DMSO) in DMF, can help to improve solvation and reduce aggregation.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to purify this compound to a high purity using column chromatography. What can I do to improve the separation?

Answer:

The amphipathic nature of this molecule makes purification challenging. Here are some strategies to improve purification by column chromatography:

  • Incorrect Stationary Phase: Standard silica (B1680970) gel may not be the most effective stationary phase for this compound.

    • Solution: Consider using a reversed-phase silica gel (C18 or C8) for column chromatography, which separates compounds based on hydrophobicity. This is often more effective for lipidated peptides.

  • Suboptimal Mobile Phase: The choice of eluent is critical for achieving good separation.

    • Solution: For normal phase silica gel chromatography, a gradient elution starting with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol, or isopropanol) is recommended. A common mobile phase described in the literature for similar compounds is a gradient of dichloromethane and methanol.[7] For reversed-phase chromatography, a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid, is typically used.[8]

  • Co-elution of Impurities: Closely related impurities may co-elute with the desired product.

    • Solution:

      • Optimize the Gradient: A shallower gradient during elution can improve the resolution between the product and closely eluting impurities.

      • Alternative Chromatography Techniques: If standard chromatography is insufficient, consider preparative HPLC for final purification. This technique offers higher resolution and is well-suited for purifying complex peptides and their derivatives.[9]

Quantitative Data Summary

The following table summarizes yield data for a liquid-phase synthesis of this compound as described in the patent literature. These values can serve as a benchmark for process optimization.

StepReactantsProductReported YieldReference
Amide CondensationRaw Material R-1 and R-2Intermediate Z-189.31%[7]
Final Coupling and PurificationIntermediate Z-2 and Raw Material XThis compound73.17% - 77.24%[7]

Experimental Protocols

The following is a generalized liquid-phase protocol for the synthesis of this compound, based on information from patent literature. Researchers should optimize the specific conditions for their laboratory setup.

Materials:

  • Stearic acid derivative (e.g., N-hydroxysuccinimide ester of stearic acid)

  • H-Glu(OtBu)-OtBu

  • Fmoc-AEEA-OH

  • Coupling reagents (e.g., EDC/HOBt, HATU)

  • Bases (e.g., DIEA)

  • Solvents (e.g., DCM, DMF, ethanol)

  • Piperidine solution (for Fmoc deprotection)

  • Silica gel or C18-functionalized silica for column chromatography

  • TLC plates

  • HPLC system for analysis and purification

Procedure:

  • Synthesis of Stearoyl-Glu(OtBu)-OtBu:

    • Dissolve H-Glu(OtBu)-OtBu in a suitable solvent (e.g., DCM).

    • Add a base such as DIEA.

    • Add a solution of an activated stearic acid derivative (e.g., stearoyl chloride or stearic acid pre-activated with a coupling reagent).

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, perform an aqueous workup to remove water-soluble byproducts.

    • Purify the product by column chromatography.

  • Synthesis of Fmoc-AEEA-AEEA-OH:

    • This di-linker can be synthesized by coupling two molecules of Fmoc-AEEA-OH. The first molecule is typically attached to a temporary protecting group on its carboxylic acid, which is then removed to allow coupling with the second Fmoc-AEEA-OH molecule.

  • Coupling of the AEEA-AEEA linker to Stearoyl-Glu(OtBu)-OtBu:

    • The protected Stearoyl-Glu(OtBu)-OtBu has a free carboxylic acid on the glutamic acid side chain which needs to be activated.

    • Alternatively, the synthesis can proceed by first creating the Glu(AEEA-AEEA-OH)-OtBu fragment and then coupling it with stearic acid. A more common route involves the sequential coupling of the AEEA units.

  • Sequential coupling of AEEA units (A more likely route based on peptide synthesis principles):

    • First AEEA coupling:

      • Activate the gamma-carboxyl group of a suitably protected glutamic acid derivative.

      • Couple with the amino group of the first AEEA molecule (with its carboxyl group protected).

    • Deprotection: Remove the protecting group from the carboxyl end of the first AEEA unit.

    • Second AEEA coupling:

      • Activate the newly deprotected carboxyl group.

      • Couple with the amino group of the second AEEA molecule.

    • Stearoylation: Couple stearic acid to the alpha-amino group of the glutamic acid.

    • Final Deprotection: Remove all protecting groups to yield the final product.

  • Purification of this compound:

    • The crude product obtained after the final coupling and workup is purified by column chromatography.[7]

    • A typical method involves using a silica gel column with a gradient of dichloromethane and methanol.[7]

    • Fractions are collected and analyzed by TLC or HPLC.

    • Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final product.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis Steps cluster_purification Purification and Analysis start Start Materials: Stearic Acid Derivative H-Glu(OtBu)-OtBu Fmoc-AEEA-OH step1 Step 1: Coupling of Stearic Acid to Glutamic Acid Derivative start->step1 step2 Step 2: Sequential Coupling of two AEEA Linkers step1->step2 step3 Step 3: Final Deprotection (if necessary) step2->step3 purification Purification: Silica Gel Column Chromatography or Preparative HPLC step3->purification analysis Analysis: HPLC, MS, NMR purification->analysis final_product Final Product: This compound analysis->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_diagnosis Potential Causes cluster_solutions Corrective Actions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Degradation start->cause3 cause4 Purification Losses start->cause4 solution1a Optimize Coupling Reagents (e.g., HATU, COMU) cause1->solution1a solution1b Increase Reaction Time/ Temperature cause1->solution1b solution1c Increase Reagent Concentration cause1->solution1c solution2a Use Additives to Suppress Racemization (e.g., HOBt) cause2->solution2a solution2b Optimize Base and Solvent cause2->solution2b solution3a Milder Deprotection/ Workup Conditions cause3->solution3a solution4a Optimize Chromatography (Stationary/Mobile Phase) cause4->solution4a solution4b Consider Preparative HPLC cause4->solution4b

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Troubleshooting low solubility of Tbuo-ste-glu(aeea-aeea-OH)-otbu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility with Tbuo-ste-glu(aeea-aeea-OH)-otbu, a key intermediate in the synthesis of Semaglutide (B3030467).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

A1: this compound, also known as the Semaglutide side chain, is a synthetic intermediate used in peptide synthesis.[1][2] It is a lipophilic molecule due to the presence of a stearic acid (C18 fatty acid) and two tert-butyl (tBu) protecting groups, but it also possesses hydrophilic characteristics from the AEEA (2-(2-aminoethoxy)ethoxy)acetic acid linker and a terminal carboxylic acid. This amphiphilic nature can lead to complex solubility behavior, often resulting in low solubility in purely aqueous or purely non-polar organic solvents. One source indicates it is slightly soluble in ethanol (B145695) (0.1-1 mg/ml).[3]

Q2: I am having difficulty dissolving this compound. What are the recommended initial steps?

A2: Due to its hydrophobic nature, it is recommended to first attempt dissolution in a small amount of an organic solvent before adding any aqueous buffer.[4][5][6] Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for hydrophobic peptides and related molecules.[4][5] Other potential organic solvents include dimethylformamide (DMF), acetonitrile (B52724) (ACN), isopropanol, or methanol.[1][5]

Q3: My experiment is aqueous-based. How can I dissolve the compound for use in my buffer?

A3: The recommended strategy is to first create a concentrated stock solution in a minimal amount of a water-miscible organic solvent like DMSO.[7][8] Once the compound is fully dissolved in the organic solvent, you can slowly add your aqueous buffer to the stock solution drop-by-drop while gently vortexing or stirring.[5][8] Be cautious, as the compound may precipitate if the dilution is performed too quickly or if the final concentration in the aqueous buffer exceeds its solubility limit.[2][8] For Semaglutide, a related compound, a 1:4 solution of DMSO:PBS (pH 7.2) has been used.[7]

Q4: Can pH adjustment improve the solubility of this compound?

A4: Yes, pH can significantly impact solubility.[2][5][9] The molecule has a free carboxylic acid, which will be deprotonated and negatively charged at basic pH, potentially increasing its solubility in aqueous media. Peptides are often least soluble at their isoelectric point (pI) and more soluble at pH values away from the pI.[9] For acidic peptides, dissolving in a basic buffer (e.g., using a small amount of ammonium (B1175870) bicarbonate or 1% ammonia) can be effective.[10] A phosphate (B84403) buffer at pH 8 has been used to dissolve crude Semaglutide, suggesting a basic pH may be beneficial.[11]

Q5: Are there other techniques I can use to aid dissolution?

A5: Yes, several physical methods can help improve solubility:

  • Sonication: Using a bath sonicator can help break up aggregates and enhance the rate of dissolution.[1][4][10]

  • Gentle Warming: Carefully warming the solution (e.g., to 30-40°C) can increase solubility. However, monitor for any potential degradation of the compound.[4][5]

  • Vortexing/Stirring: Agitation is crucial to ensure the compound is well-dispersed in the solvent.[5]

Troubleshooting Guide

If you are experiencing low solubility, follow this step-by-step guide.

Problem: The compound is not dissolving in my chosen solvent.

Troubleshooting Step Rationale
1. Start with an Organic Solvent The lipophilic nature of the molecule makes it more amenable to dissolution in organic solvents. Try a small amount of DMSO, DMF, or acetonitrile first.[1][4][5]
2. Adjust the pH The compound has an acidic moiety. For aqueous solutions, try adjusting the pH to be basic (pH > 7.5) to ionize the carboxylic acid, which can enhance solubility.[9][11][12]
3. Apply Physical Methods Use sonication or gentle warming to aid the dissolution process.[4][10]
4. Use a Co-solvent System If a purely organic or aqueous solvent is not working, create a co-solvent system. For example, dissolve in an organic solvent first, then slowly add your aqueous buffer. A phosphate buffer containing 20% acetonitrile has been used for crude semaglutide.[11]
5. Test a Small Amount First Before dissolving your entire sample, always perform a small-scale solubility test to find the optimal conditions without risking all of your material.[4][13]
Solubility Data Summary

While specific quantitative data for this compound is limited, the following table summarizes known information and provides a starting point for solvent screening based on the properties of similar molecules.

Solvent/System Expected Solubility Notes Reference
EthanolSlightly Soluble (0.1 - 1 mg/mL)A good starting point for initial tests.[3]
DMSOLikely SolubleRecommended as a primary solvent for creating stock solutions.[4][5]General Peptide Chemistry
DMFLikely SolubleAn alternative to DMSO.[1][5]General Peptide Chemistry
AcetonitrileLikely SolubleCan be used alone or as a co-solvent with aqueous buffers.[11]General Peptide Chemistry
WaterPoorly SolubleNot recommended as a primary solvent.Inferred from structure
Aqueous Buffers (pH < 7)Poorly SolubleThe carboxylic acid will be protonated, reducing solubility.General Chemical Principles
Aqueous Buffers (pH > 7.5)May be SolubleA basic pH will deprotonate the carboxylic acid, potentially increasing solubility.[11]General Peptide Chemistry
DMSO:PBS (1:4, pH 7.2)Sparingly Soluble (~0.2 mg/mL for Semaglutide)This system has been used for the final drug product, Semaglutide.[7][7]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol helps determine the best solvent for this compound without using a large amount of the compound.

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg) into several separate vials.

  • Solvent Addition:

    • To the first vial, add a measured volume (e.g., 100 µL) of your primary organic solvent choice (e.g., DMSO).

    • To other vials, add the same volume of alternative solvents (e.g., ethanol, acetonitrile, DMF).

  • Dissolution: Vortex each vial for 1-2 minutes. If not dissolved, sonicate for 5-10 minutes. Gentle warming can be applied if necessary.

  • Observation: Visually inspect for complete dissolution (a clear solution with no visible particles). If dissolved, note the concentration. If not, add another measured volume of solvent and repeat step 3 to determine the approximate solubility.

  • Aqueous Compatibility (if needed): Take the vial with the dissolved compound in the best organic solvent. Slowly add your target aqueous buffer dropwise while vortexing. Observe for any precipitation. Note the ratio of organic solvent to aqueous buffer where the compound remains in solution.

Protocol 2: Preparation of an Aqueous Working Solution

This protocol describes how to prepare a working solution in an aqueous buffer.

  • Stock Solution Preparation: Weigh the desired amount of this compound and dissolve it in the minimum required volume of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution. Ensure it is fully dissolved, using sonication if needed.

  • Dilution: With continuous gentle stirring or vortexing, slowly add the aqueous buffer of choice (e.g., a phosphate buffer at pH 8.0) to the concentrated stock solution until the final desired concentration is reached.

  • Final Check: After dilution, visually inspect the solution for any signs of precipitation. If the solution is cloudy or contains particles, it may be oversaturated. The solution can be centrifuged to remove any undissolved material before use, but the final concentration will be lower than intended.

Diagrams

Troubleshooting_Workflow start Start: Low Solubility Issue test_small_scale Perform Small-Scale Solubility Test (Protocol 1) start->test_small_scale choose_solvent Choose Primary Organic Solvent (e.g., DMSO, Ethanol) test_small_scale->choose_solvent dissolve_organic Attempt to Dissolve in Chosen Organic Solvent choose_solvent->dissolve_organic is_dissolved_organic Is it Fully Dissolved? dissolve_organic->is_dissolved_organic use_physical Apply Sonication and/or Gentle Warming is_dissolved_organic->use_physical No prepare_stock Prepare Concentrated Stock Solution is_dissolved_organic->prepare_stock Yes is_dissolved_physical Is it Fully Dissolved? use_physical->is_dissolved_physical try_another_solvent Try Alternative Organic Solvent (DMF, ACN) is_dissolved_physical->try_another_solvent No is_dissolved_physical->prepare_stock Yes try_another_solvent->dissolve_organic fail Consult Further Technical Support try_another_solvent->fail needs_aqueous Is an Aqueous Solution Required? prepare_stock->needs_aqueous slow_dilution Slowly Dilute with Aqueous Buffer (Protocol 2) needs_aqueous->slow_dilution Yes use_organic_solution Use Solution in Organic Solvent needs_aqueous->use_organic_solution No check_precipitation Check for Precipitation slow_dilution->check_precipitation is_precipitated Precipitation Observed? check_precipitation->is_precipitated adjust_ph Adjust Buffer to Basic pH (e.g., pH 8) and Retry Dilution is_precipitated->adjust_ph Yes success Success: Soluble Solution Prepared is_precipitated->success No adjust_ph->slow_dilution adjust_ph->fail If still precipitates use_organic_solution->success

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Peptide Aggregation and Amphipathic Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to prevent peptide aggregation, with a focus on the use of amphipathic molecules like Tbuo-ste-glu(aeea-aeea-OH)-otbu.

While this compound is primarily known as a side chain covalently attached to peptide drugs like semaglutide (B3030467) to enhance albumin binding and prolong half-life[1][][3][4], its inherent amphipathic nature—possessing both hydrophobic (stearic acid) and hydrophilic (AEEA linker) regions—makes it an excellent model for understanding how such molecules can be used as excipients to prevent peptide aggregation.

This guide will address issues encountered when using similar amphipathic molecules as stabilizers in peptide formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its structure relevant to peptide aggregation?

A1: this compound is a chemical entity comprised of a stearic acid (a long, hydrophobic fatty acid tail), a glutamic acid core, and two hydrophilic 2-(2-aminoethoxy)ethoxyacetic acid (AEEA) linkers, with tert-butoxide protecting groups[1][][4][5]. This structure makes it amphipathic. Such molecules are crucial in biopharmaceutical development because they can interact with peptides, shielding hydrophobic regions that might otherwise lead to self-association and aggregation[6][7][8]. While this specific molecule is used as a covalent side chain for GLP-1 analogs[][3], its principles apply to non-covalent stabilization as well.

Q2: How do amphipathic molecules like this compound theoretically prevent peptide aggregation?

A2: Peptide aggregation is often driven by hydrophobic interactions between peptide chains[9]. Amphipathic molecules can prevent this in several ways:

  • Micellar Encapsulation: Above a certain concentration, these molecules can form micelles, encapsulating the hydrophobic parts of the peptide and preventing them from interacting with each other.

  • Hydrophobic Shielding: At lower concentrations, the hydrophobic tail of the stabilizer can associate with the hydrophobic patches on the peptide surface. The hydrophilic portion of the stabilizer then faces the aqueous solvent, increasing the overall solubility of the peptide-stabilizer complex.

  • Conformational Stabilization: Some amphipathic molecules can induce and stabilize peptide secondary structures, such as α-helices, that are less prone to aggregation than unstructured or β-sheet conformations[6][7].

Q3: My peptide still aggregates even with the addition of an amphipathic stabilizer. What are the common causes?

A3: Several factors could be at play:

  • Incorrect Stabilizer Concentration: The concentration of the amphipathic molecule is critical. Too little may not provide sufficient coverage of the peptide's hydrophobic regions. Conversely, some detergents at very high concentrations can induce aggregation[10].

  • pH and Buffer Conditions: The pH of your solution can affect the net charge of both your peptide and the stabilizer, influencing their interaction and the peptide's intrinsic solubility. Peptides are often least soluble at their isoelectric point (pI)[11][12].

  • Ionic Strength: Salt concentration can either shield charges and reduce aggregation or "salt out" the peptide, promoting aggregation[11].

  • Temperature: Higher temperatures can increase the rate of aggregation by promoting protein unfolding and increasing the frequency of molecular collisions.

Q4: How can I detect and quantify peptide aggregation in my experiments?

A4: Several methods are commonly used:

  • Visual Inspection: The simplest method is to check for cloudiness or visible precipitate in your solution[9].

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it highly effective for detecting the formation of soluble aggregates and larger particles[13][14][15][16].

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is a robust method for quantifying the amounts of monomer, dimer, and higher-order aggregates in a sample[17][18][19][20][21].

  • Thioflavin T (ThT) Assay: This fluorescence-based assay is used to detect the presence of amyloid-like fibrils, which are characterized by β-sheet structures. ThT dye binds to these structures and exhibits enhanced fluorescence[22][23][24].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Immediate precipitation of peptide upon adding buffer 1. Localized high peptide concentration.2. Buffer pH is near the peptide's isoelectric point (pI).3. Sub-optimal stabilizer concentration.1. Dissolve the peptide and stabilizer in a small amount of organic solvent (e.g., DMSO) first, then add it dropwise to the vigorously stirred aqueous buffer[9].2. Adjust the buffer pH to be at least one unit away from the peptide's pI[11].3. Perform a concentration titration of the stabilizer to find the optimal ratio.
Solution becomes cloudy over time, even at 4°C 1. Slow aggregation kinetics.2. Peptide instability at experimental pH or temperature.3. Freeze-thaw cycles promoting aggregation[16].1. Increase the concentration of the amphipathic stabilizer.2. Screen different buffer systems and pH values for long-term stability.3. Add cryoprotectants like glycerol (B35011) (5-20%) if freezing is necessary. Aliquot the peptide solution to avoid multiple freeze-thaw cycles[12].
Inconsistent results in aggregation assays (e.g., ThT) 1. Variability in sample preparation.2. Contaminants acting as aggregation seeds.3. Improper reagent preparation (e.g., ThT solution).1. Use a standardized protocol for sample preparation, including vortexing and incubation times.2. Filter all solutions (peptide, buffer, stabilizer) through a 0.22 µm filter before mixing.3. Prepare ThT stock solution fresh and filter it before use[22][24].
Loss of peptide during filtration or chromatography 1. Adsorption to surfaces (non-specific binding).2. Formation of large, insoluble aggregates that are removed.1. Add a small amount of a non-ionic surfactant (e.g., Tween 20) to the buffers[12].2. Use low-binding tubes and pipette tips.3. Analyze the sample before filtration to confirm the presence of large aggregates using DLS.

Data Presentation

Table 1: Effect of Stabilizer Concentration on Peptide Aggregation
Stabilizer:Peptide Molar Ratio% Monomer by SECMean Particle Size by DLS (nm)ThT Fluorescence (Arbitrary Units)
0:1 (Control)65%250 nm8500
1:185%50 nm3200
5:198%15 nm950
10:199%12 nm800

This table presents hypothetical data to illustrate the dose-dependent effect of an amphipathic stabilizer on preventing peptide aggregation as measured by common analytical techniques.

Experimental Protocols & Visualizations

Protocol 1: Screening for Optimal Stabilizer Concentration

This protocol outlines a general workflow for determining the effective concentration of an amphipathic stabilizer.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock (e.g., 10 mM in DMSO) Mix Mix Peptide and Stabilizer at various molar ratios (0:1, 1:1, 5:1, 10:1) Peptide_Stock->Mix Stab_Stock Prepare Stabilizer Stock (e.g., 50 mM in DMSO) Stab_Stock->Mix Buffer Prepare Assay Buffer (e.g., PBS, pH 7.4) Dilute Dilute mixture into Assay Buffer to final peptide concentration (e.g., 100 µM) Buffer->Dilute Mix->Dilute Incubate Incubate samples (e.g., 37°C with shaking) Dilute->Incubate SEC SEC Analysis (% Monomer) Incubate->SEC DLS DLS Analysis (Particle Size) Incubate->DLS ThT ThT Assay (Fibril Formation) Incubate->ThT

Caption: Workflow for optimizing stabilizer concentration.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay

This assay quantifies the formation of amyloid-like fibrils.

Materials:

  • Peptide solution with/without stabilizer

  • ThT stock solution (e.g., 1 mM in dH₂O, filtered)[22]

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

Procedure:

  • Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 25 µM[22][24]. Prepare this solution fresh and keep it in the dark.

  • Set up the Assay: In the 96-well plate, add your peptide samples (e.g., 20 µL) to triplicate wells. Include a buffer-only control.

  • Add ThT Solution: Dispense the ThT working solution into each well (e.g., 180 µL).

  • Incubation: Incubate the plate at 37°C. For kinetic studies, take readings at regular intervals (e.g., every hour for 24-72 hours)[22][24]. For endpoint assays, a single reading after a set incubation period is sufficient.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with excitation at ~450 nm and emission at ~485 nm[22][24].

  • Data Analysis: Subtract the average fluorescence of the buffer-only control from all sample readings. Plot fluorescence intensity versus time or condition.

Protocol 3: Size Exclusion Chromatography (SEC)

This method separates and quantifies soluble aggregates.

Materials:

  • Peptide solution with/without stabilizer, filtered (0.22 µm)

  • SEC-HPLC system with a suitable column for the peptide's molecular weight range

  • Mobile phase (e.g., PBS or a buffer optimized for preventing on-column interactions)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a defined volume of the filtered peptide sample (e.g., 20 µL).

  • Elution: Run the separation isocratically. Larger molecules (aggregates) will elute before smaller molecules (monomers)[17][21].

  • Detection: Monitor the elution profile using a UV detector at 214 nm or 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the aggregate and monomer species. Calculate the percentage of monomer and different aggregate forms.

Protocol 4: Dynamic Light Scattering (DLS)

DLS provides information on the size distribution of particles in the solution.

Materials:

  • Peptide solution with/without stabilizer

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Sample Preparation: Prepare the peptide solution in the desired buffer. It is critical to use a buffer that is free of particulate matter. Filter the final solution through a 0.22 µm filter directly into the cuvette if possible[9].

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set measurement parameters, including temperature and solvent viscosity.

  • Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Perform the measurement according to the instrument's instructions.

  • Data Analysis: The instrument software will report the mean particle size (hydrodynamic diameter) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution. A low PDI (<0.2) suggests a monodisperse sample.

Visualization of the Proposed Mechanism

G cluster_agg Aggregation Pathway (Without Stabilizer) cluster_stab Stabilization Pathway (With Amphipathic Molecule) Monomer1 Peptide Monomer (Hydrophobic Patch Exposed) Aggregate Insoluble Aggregate (β-sheet rich) Monomer1->Aggregate Hydrophobic Interaction Monomer2 Peptide Monomer Complex Soluble Peptide-Stabilizer Complex Monomer2->Complex Stabilizer Amphipathic Stabilizer Stabilizer->Complex Shielding of Hydrophobic Patch

Caption: Proposed mechanism of aggregation prevention.

References

Technical Support Center: Optimization of Coupling Conditions for Tbuo-ste-glu(aeea-aeea-OH)-otbu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Tbuo-ste-glu(aeea-aeea-OH)-otbu, a critical side-chain intermediate for Semaglutide.[1][][3] The guidance focuses on overcoming common challenges associated with this complex structure, which includes a sterically hindered stearic acid (Ste) moiety, a glutamic acid (Glu) core, and a hydrophilic di-AEEA linker.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of the stearic acid (Ste) moiety particularly challenging?

A1: The coupling of stearic acid presents significant challenges due to steric hindrance. The long, bulky 18-carbon fatty acid chain can physically obstruct the reactive carboxyl group, slowing down the reaction kinetics and leading to incomplete couplings and low yields.[4] This issue is common when coupling sterically hindered amino acids or, in this case, a large lipophilic moiety.[5][6]

Q2: What are the primary causes of low yield and incomplete reactions during the synthesis of this molecule?

A2: Low yields are typically attributed to two main factors:

  • Steric Hindrance: As mentioned, the bulky nature of the reactants, particularly the stearic acid and the protected glutamate, can impede the formation of the peptide bond.[4][7]

  • Aggregation: The growing chain, especially with its hydrophobic fatty acid component, can aggregate on the solid-phase support. This aggregation can block reactive sites, preventing reagents from accessing the N-terminal amine, leading to incomplete reactions and the formation of deletion sequences.[8][9][10]

Q3: Which class of coupling reagents is most effective for this synthesis?

A3: For sterically hindered couplings, aminium/uronium salt-based reagents are generally the most effective due to their high reactivity.[11] Reagents like HATU , HCTU , and COMU are highly recommended.[12] They form highly reactive OAt or Oxyma esters, which are more efficient than the OBt esters generated by older reagents like HBTU or PyBOP.[11][12] Phosphonium (B103445) salts like PyBOP can also be effective but may require longer reaction times.[4]

Q4: How can I minimize the risk of racemization during the glutamic acid coupling step?

A4: Racemization can occur at the C-terminal amino acid during activation.[13] To minimize this risk:

  • Use Additives: Incorporate racemization-suppressing additives like Oxyma Pure or HOAt into the coupling cocktail. Carbodiimides (like DIC) should always be used with such an additive.[12][13]

  • Choose Appropriate Reagents: Reagents like COMU, which incorporates Oxyma Pure directly into its structure, are designed for high efficiency and low racemization.[12]

  • Control the Base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) and use the minimum amount necessary, as excess base can promote racemization.[7]

Q5: What solvents are recommended to prevent aggregation?

A5: While N,N-dimethylformamide (DMF) is a standard solvent for solid-phase peptide synthesis (SPPS), difficult sequences prone to aggregation may benefit from alternative or mixed solvent systems.[10][14] Consider using:

  • A mixture of DMF and dichloromethane (B109758) (DCM) to alter the polarity.

  • The addition of "chaotropic" salts or small amounts of solvents like dimethyl sulfoxide (B87167) (DMSO) which can help disrupt the secondary structures that lead to aggregation.[14][15]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Coupling Efficiency / Incomplete Reaction
  • Symptom: Positive Kaiser test after coupling; presence of desired product and unreacted starting material in LC-MS analysis.

  • Logical Troubleshooting Flow:

G start Low Coupling Efficiency Detected q1 Are you using a high-reactivity coupling reagent (e.g., HATU, COMU)? start->q1 sol1 Action: Switch to a more potent uronium/aminium reagent like HATU, HCTU, or COMU. q1->sol1 No q2 Is the reaction time sufficient? q1->q2 Yes end Re-evaluate with optimized conditions sol1->end sol2 Action: Increase coupling time (e.g., from 1-2 hours to 4+ hours). Monitor reaction progress. q2->sol2 No q3 Is aggregation a possibility? q2->q3 Yes sol2->end sol3 Action: Change solvent system (e.g., add DMSO) or perform coupling at an elevated temperature (40-60°C). q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: Presence of Side Products (e.g., Deletion, Modification)
  • Symptom: Multiple unexpected peaks in the crude product chromatogram.

  • Possible Causes & Solutions:

    • Deletion Sequences: Often caused by aggregation hiding the reaction site.[9]

      • Solution: Employ strategies from the aggregation section above (change solvent, increase temperature). Ensure proper resin swelling before starting the synthesis.

    • Guanidinylation: Uronium/aminium reagents like HBTU can sometimes modify the free N-terminal amine.

      • Solution: Ensure the carboxylic acid is pre-activated with the coupling reagent for a short period (1-5 minutes) before adding the mixture to the resin. This minimizes the time the free reagent is in contact with the resin-bound amine.[12] Reagents like DEPBT or phosphonium salts (PyBOP) do not have this side reaction.

Quantitative Data: Comparison of Coupling Reagents

The selection of a coupling reagent is critical for success, especially with sterically hindered molecules.[4] The table below summarizes key characteristics of common reagents used for difficult couplings.

Reagent ClassExample Reagent(s)Relative ReactivityRisk of RacemizationKey Advantages & Considerations
Aminium/Uronium HATU, HCTUVery HighLow (with HOAt base)Excellent for hindered couplings.[11][12] HATU is often considered the gold standard. HCTU is a more cost-effective alternative.
Aminium/Uronium COMUVery HighVery Low (Oxyma)Oxyma-based reagent, non-explosive byproduct, excellent solubility, and high efficiency comparable to HATU.[12]
Aminium/Uronium HBTU, TBTUHighModerate (with HOBt)Effective for standard couplings, but less so for severely hindered residues compared to HATU/HCTU.[11] Byproduct can be allergenic.
Phosphonium PyBOP, PyAOPHighLowNon-toxic byproducts.[12] Good for hindered couplings, though solutions in DMF have moderate stability.[11]
Carbodiimide DICModerateHigh (without additive)Must be used with an additive like Oxyma Pure or HOAt to increase speed and suppress racemization.[4][13]

Experimental Protocols

Below are generalized protocols for coupling, which should be optimized for the specific step in the synthesis of this compound.

Protocol 1: High-Reactivity Coupling with HATU

This protocol is recommended for the most challenging steps, such as the stearic acid coupling.

  • Resin Preparation: Swell the resin-bound substrate in DMF for at least 30 minutes. Perform N-terminal Fmoc-deprotection using 20% piperidine (B6355638) in DMF. Wash thoroughly with DMF.

  • Activation Mixture: In a separate vessel, dissolve the incoming protected amino acid/stearic acid (3 eq.), HATU (2.9 eq.), and an additive like HOAt if desired (3 eq.) in DMF.

  • Coupling Reaction: Add a non-nucleophilic base such as DIPEA (6 eq.) to the activation mixture and vortex briefly. Immediately add the complete mixture to the prepared resin.

  • Agitation: Agitate the reaction vessel at room temperature for 2-4 hours. For sterically hindered couplings, this time can be extended or the temperature may be increased to 40°C.

  • Monitoring & Washing: Take a small sample of resin beads and perform a Kaiser test to check for completion. Once the test is negative (no free amines), wash the resin thoroughly with DMF, followed by DCM, and dry for the next step.

Protocol 2: Standard Coupling with DIC/Oxyma Pure

This protocol is suitable for less sterically demanding couplings within the AEEA linker.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Activation Mixture: In a separate vessel, dissolve the incoming protected AEEA unit (3 eq.) and Oxyma Pure (3 eq.) in DMF.

  • Coupling Reaction: Add the activation mixture to the prepared resin. Then, add DIC (3 eq.) to the resin slurry.

  • Agitation: Agitate the reaction vessel at room temperature for 1-3 hours.

  • Monitoring & Washing: Follow step 5 from Protocol 1.

Visualized Workflows

General Synthesis Workflow

This diagram outlines the key stages in the solid-phase synthesis of the target molecule.

G cluster_0 Preparation cluster_1 Linker & Side-Chain Assembly (Iterative Cycle) cluster_2 Finalization Resin Start with Fmoc-Glu(OtBu)-Resin Swell Swell Resin in DMF Resin->Swell DeFmoc1 Fmoc Deprotection (20% Piperidine/DMF) Swell->DeFmoc1 Coupling Couple Next Unit (AEEA, Stearic Acid) DeFmoc1->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 DeFmoc2 Fmoc Deprotection (If applicable) Wash1->DeFmoc2 Wash2 Wash (DMF, DCM) DeFmoc2->Wash2 Wash2->Coupling Repeat for each unit FinalWash Final Wash & Dry Wash2->FinalWash After final coupling Cleavage Cleavage from Resin & Deprotection FinalWash->Cleavage Purify Purification (RP-HPLC) Cleavage->Purify

Caption: General workflow for the solid-phase synthesis of the target molecule.

References

Tbuo-ste-glu(aeea-aeea-OH)-otbu purity issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tbuo-ste-glu(aeea-aeea-OH)-otbu. This guide is designed to help you identify and resolve common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical purity specifications?

A1: this compound is a key intermediate used in the synthesis of Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] It consists of a stearic acid (Ste) moiety linked to a glutamic acid (Glu) residue, which is further derivatized with two amino-ethoxy-ethoxy-acetic acid (aeea) linkers. The glutamic acid and stearic acid are protected with tert-butyl (tBu) and tert-butoxycarbonyl (tBuO) groups, respectively.

Typical purity specifications for this compound are generally high, as its purity is critical for the successful synthesis of the final active pharmaceutical ingredient (API). While specifications can vary by supplier, they generally fall within the following ranges:

ParameterSpecification
Appearance White to off-white or yellowish solid/paste
Purity (by HPLC) ≥ 95.0% (some suppliers offer ≥ 98.0% or ≥ 99.0%)
Identity (by ¹H-NMR and Mass Spec) Conforms to structure
Water Content Typically ≤ 0.5%
Storage 2-8°C, protected from moisture and light

Q2: What are the most common impurities I might encounter when working with this compound?

A2: Impurities can arise from the synthetic process or degradation. Common impurities include:

  • Deletion or Insertion Products: Incomplete coupling reactions during the sequential addition of the AEEA linkers can lead to species with one less (deletion) or one more (insertion) AEEA unit.

  • Incompletely Protected or Deprotected Species: The tert-butyl protecting groups on the glutamic acid and stearic acid moieties may be prematurely removed, or the deprotection process at a later stage might be incomplete.

  • Diastereomeric Impurities: Racemization can occur during the activation and coupling steps of the synthesis, leading to the formation of diastereomers.

  • Side-Reaction Products: Reagents used in the synthesis can react with unprotected functional groups, leading to various side products.

  • Degradation Products: The molecule can degrade upon exposure to harsh acidic or basic conditions, high temperatures, or oxidative environments.[][4][5][6] The ester linkages in the AEEA moiety can be particularly susceptible to hydrolysis.

Q3: My HPLC chromatogram shows multiple peaks. How can I identify the main product and potential impurities?

A3: In a typical reverse-phase HPLC (RP-HPLC) analysis of this compound, the main peak should be the most prominent one. Impurities will appear as smaller peaks, usually eluting before or after the main product peak.

  • Earlier eluting peaks are generally more polar. These could be species where one or both of the tert-butyl protecting groups have been lost.

  • Later eluting peaks are typically more hydrophobic. These might include insertion products with an additional AEEA linker or other non-polar impurities from the synthesis.

To confirm the identity of the peaks, it is essential to use mass spectrometry (MS) coupled with HPLC (LC-MS). This will provide the mass-to-charge ratio (m/z) of each peak, allowing you to identify the molecular weight of the parent compound and its impurities.

Troubleshooting Guide

This guide provides solutions to common purity-related issues you may face during your experiments with this compound.

Problem 1: Low Purity of the Starting Material

Symptoms:

  • HPLC analysis of the received material shows a purity significantly lower than the supplier's specifications.

  • Multiple unexpected peaks are observed in the chromatogram.

Possible Causes:

  • Improper storage or handling leading to degradation.

  • Contamination during sample preparation.

Solutions:

  • Verify Storage Conditions: Ensure the compound has been stored at the recommended 2-8°C and protected from moisture and light.

  • Proper Sample Preparation:

    • Use high-purity solvents for sample dissolution.

    • Ensure complete dissolution of the sample before injection into the HPLC. Due to its hydrophobic nature, a mixture of organic solvent and water may be necessary.

    • Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter.

  • Contact the Supplier: If the low purity is confirmed with proper handling and analysis, contact the supplier and provide them with your analytical data.

Problem 2: Appearance of New Impurities During an Experiment

Symptoms:

  • HPLC analysis after a reaction or work-up shows new peaks that were not present in the starting material.

  • A decrease in the area of the main product peak is observed.

Possible Causes:

  • Degradation due to harsh reaction conditions:

    • Acidic Conditions: Strong acids can lead to the cleavage of the tert-butyl protecting groups.

    • Basic Conditions: Strong bases can cause hydrolysis of the ester linkages within the AEEA moieties.

    • High Temperatures: Can accelerate degradation pathways.[4][5]

  • Oxidation: Exposure to oxidizing agents can lead to the formation of oxidative impurities.

Solutions:

  • Review Reaction Conditions:

    • If your protocol involves acidic or basic steps, consider using milder reagents or reducing the exposure time.

    • Avoid excessive heating. If heating is necessary, perform it for the minimum time required.

  • Use of Protective Atmosphere: If oxidation is suspected, perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Forced Degradation Studies: To understand the stability of the molecule under your specific experimental conditions, you can perform forced degradation studies. This involves intentionally exposing the compound to acidic, basic, oxidative, and thermal stress and analyzing the resulting degradation products by LC-MS.[][5][6]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Method for Purity Analysis

This method is a general guideline and may require optimization for your specific HPLC system and column.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 50% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 214 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 1:1 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.
Protocol 2: Purification by Preparative RP-HPLC

For purification of this compound, a similar gradient profile to the analytical method can be used on a preparative scale.

  • Column: Use a C18 preparative column with appropriate dimensions for the amount of material to be purified.

  • Sample Loading: Dissolve the crude material in the minimum amount of a strong solvent (e.g., Dimethylformamide or a high concentration of acetonitrile) and then dilute with the initial mobile phase composition to ensure it binds to the column upon injection.

  • Gradient Optimization: A shallower gradient around the elution point of the main product can improve the resolution between the product and closely eluting impurities.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis of Fractions: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pooling and Lyophilization: Pool the pure fractions and remove the solvent, typically by lyophilization, to obtain the purified product.

Protocol 3: Characterization by Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is a suitable method for the analysis of this compound.

  • Expected Molecular Weight: 846.1 g/mol

  • Expected m/z:

    • [M+H]⁺: 847.1

    • [M+Na]⁺: 869.1

  • Impurity Identification: By analyzing the m/z of impurity peaks, you can deduce their structures. For example:

    • A peak at m/z ~791.0 could indicate the loss of one tert-butyl group.

    • A peak at m/z ~735.0 could indicate the loss of two tert-butyl groups.

    • A peak corresponding to a mass difference of 174.2 Da (the mass of an AEEA unit) would suggest deletion or insertion impurities.

Protocol 4: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for structural confirmation and purity assessment. Due to the long aliphatic chain of stearic acid and the repeating units of AEEA, the ¹H NMR spectrum will have some characteristic regions.

  • ¹H NMR:

    • ~0.88 ppm: A triplet corresponding to the terminal methyl group of the stearic acid chain.

    • ~1.25 ppm: A large, broad signal corresponding to the methylene (B1212753) groups of the stearic acid chain.

    • ~1.45 ppm: A large singlet corresponding to the protons of the two tert-butyl groups.

    • ~3.65 ppm: A complex multiplet corresponding to the methylene protons of the AEEA linkers.

    • Other signals corresponding to the glutamic acid backbone and amide protons will also be present.

  • Purity Assessment: The presence of significant unexpected signals or incorrect integration ratios can indicate the presence of impurities. For example, a reduced integration of the tert-butyl signal relative to the stearic acid methyl group could indicate partial deprotection.

Visualizations

Troubleshooting Workflow for Purity Issues

troubleshooting_workflow start Purity Issue Detected (e.g., by HPLC) check_storage Verify Storage and Handling Conditions start->check_storage review_protocol Review Experimental Protocol start->review_protocol lc_ms_analysis Perform LC-MS Analysis to Identify Impurities check_storage->lc_ms_analysis If conditions were correct end_contact Contact Supplier check_storage->end_contact If mishandled review_protocol->lc_ms_analysis degradation_pathway Identify Potential Degradation Pathway lc_ms_analysis->degradation_pathway Mass corresponds to degradation product synthesis_byproduct Identify Potential Synthesis By-product lc_ms_analysis->synthesis_byproduct Mass corresponds to synthesis-related impurity optimize_conditions Optimize Reaction/ Work-up Conditions degradation_pathway->optimize_conditions purification Purify Material using Preparative HPLC synthesis_byproduct->purification end_pure Pure Compound optimize_conditions->end_pure purification->end_pure

Troubleshooting workflow for purity issues.
General Purification Workflow

purification_workflow crude_product Crude Tbuo-ste-glu (aeea-aeea-OH)-otbu prep_hplc Preparative RP-HPLC crude_product->prep_hplc fraction_collection Fraction Collection (based on UV signal) prep_hplc->fraction_collection analytical_hplc Purity Analysis of Fractions by Analytical HPLC fraction_collection->analytical_hplc pooling Pooling of Pure Fractions analytical_hplc->pooling Fractions meet purity criteria lyophilization Solvent Removal (Lyophilization) pooling->lyophilization final_product Pure Product (>95-98%) lyophilization->final_product

General purification workflow for the compound.

References

Incomplete deprotection of Tbuo-ste-glu(aeea-aeea-OH)-otbu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete deprotection of Tbuo-ste-glu(aeea-aeea-OH)-otbu.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its tBu protecting groups?

This compound is a chemical intermediate used in the synthesis of Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] Its structure consists of a stearic acid (ste) molecule linked to a glutamic acid (glu) residue, which is further attached to a hydrophilic linker made of two aminoethoxyethoxyacetic acid (aeea) units.[3][4][5] The molecule contains two tert-butyl (tBu) protecting groups, which are acid-labile:

  • Tbuo-ste : The carboxylic acid of stearic acid is protected as a tert-butyl ester.

  • glu(...)-otbu : The alpha-carboxyl group of the glutamic acid is also protected as a tert-butyl ester.[3]

These protecting groups are employed during synthesis to prevent unwanted side reactions and must be removed in a final step called deprotection.[6]

Q2: What does "incomplete deprotection" of this molecule mean?

Incomplete deprotection refers to the failure to remove one or both of the tert-butyl (tBu) protecting groups during the acid-mediated cleavage step.[7][8] The desired product is the fully deprotected molecule with two free carboxylic acid groups. An incomplete reaction will result in a mixture containing the starting material (fully protected), one of two possible mono-deprotected intermediates, and the desired final product.

Q3: What are the common causes of incomplete tBu deprotection?

Several factors can lead to incomplete removal of tBu protecting groups:

  • Insufficient Acid Strength or Concentration : Trifluoroacetic acid (TFA) is the standard reagent for tBu removal. If its concentration is too low, the reaction may not proceed to completion.[7][8]

  • Inadequate Reaction Time : Deprotection is not instantaneous. Insufficient reaction time can leave a significant amount of protected or partially protected material.[7][8] Certain residues may require extended cleavage times.[9]

  • Low Temperature : Cleavage reactions are typically performed at room temperature (20-25°C). Lower temperatures will significantly slow down the reaction rate.[7]

  • Presence of Water : While a small amount of water is often used as a scavenger, excessive water can dilute and hydrolyze the TFA, reducing its effectiveness.[7]

  • Ineffective Scavenging : During acidolysis, a reactive tert-butyl cation (tBu+) is formed.[8][10] If not trapped by scavengers, this cation can re-attach to the molecule, leading to an equilibrium that favors the protected state or cause other side reactions.[11]

Q4: How can I detect and confirm incomplete deprotection?

The most effective methods for analyzing the reaction mixture are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is the primary technique for assessing the purity of the product.[11][12] By analyzing an aliquot of the reaction, you can separate and quantify the fully deprotected product from the starting material and any mono-deprotected intermediates.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Coupling HPLC with a mass spectrometer allows for the definitive identification of each peak in the chromatogram.[12] The mass difference between the species will confirm the presence or absence of the tBu groups (a mass difference of approximately 56 Da for each tBu group).

Q5: What are "scavengers" and why are they crucial for tBu deprotection?

During the acid-mediated removal of tBu groups, highly reactive tert-butyl cations (tBu+) are generated.[8][10] These electrophilic cations can cause undesirable side reactions, such as alkylating sensitive amino acid residues like tryptophan or re-attaching to the deprotected carboxylic acid.[8][10] Scavengers are reagents added to the cleavage cocktail to "trap" or quench these reactive cations, preventing these side reactions and ensuring the deprotection reaction proceeds to completion.[8][11] Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[8][13]

Troubleshooting Guide for Incomplete Deprotection

This guide provides a structured approach to diagnosing and resolving issues with incomplete tBu deprotection.

Problem Observed (via HPLC/LC-MS) Potential Cause Recommended Solution
Significant peak for starting material (both tBu groups present) Insufficient acid strength, inadequate reaction time, or low temperature.[7][8]1. Optimize TFA Concentration : Ensure the cleavage cocktail contains a high concentration of TFA (e.g., 90-95%).[8] 2. Increase Reaction Time : Monitor the reaction by taking HPLC aliquots every 60 minutes. Extend the total time to 2-4 hours or until no further change is observed.[11] 3. Control Temperature : Ensure the reaction is performed at a stable room temperature (20-25°C).[7]
Peaks for mono-deprotected intermediates are present Incomplete reaction, possibly due to steric hindrance or insufficient time.[8]1. Extend Reaction Time : As above, allow more time for the reaction to go to completion.[7] 2. Re-evaluate Scavengers : Ensure the scavenger cocktail is appropriate and fresh. A standard effective mixture is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v).[11][13]
Overall low yield of desired product with multiple unidentified peaks Side reactions due to ineffective scavenging of tBu cations.[10][11]1. Increase Scavenger Concentration : For difficult deprotections, consider slightly increasing the proportion of scavengers like TIS. 2. Use Anhydrous Solvents : Prepare the cleavage cocktail using high-purity, anhydrous TFA to minimize excess water.[7]

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection

This protocol is a general starting point for the complete deprotection of this compound.

  • Preparation : Ensure the starting material is dry. Prepare the cleavage cocktail in a fume hood.

  • Cleavage Cocktail Preparation : Prepare a fresh cleavage cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water (H₂O) by volume. For 100 mg of the protected compound, prepare approximately 2 mL of the cocktail.

  • Reaction Setup : Dissolve the protected compound (e.g., 100 mg) in the cleavage cocktail (2 mL) in a suitable glass vial.

  • Reaction : Stir the mixture at room temperature (20-25°C) for 2 to 4 hours.

  • Monitoring (Optional but Recommended) : After 2 hours, take a small aliquot (e.g., 10 µL), quench it by diluting in a large volume of a suitable solvent (e.g., 1 mL of 50% acetonitrile/water), and analyze by HPLC and LC-MS to check the reaction progress.[11]

  • Work-up : Once the reaction is complete, remove the TFA under a stream of nitrogen or by rotary evaporation.

  • Product Precipitation : Add the concentrated residue dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the crude product.[8]

  • Isolation : Centrifuge the mixture to pellet the deprotected product. Decant the ether and wash the pellet with cold ether two more times to remove residual scavengers.[8]

  • Drying : Dry the final product under a high vacuum to remove all traces of solvent.

Protocol 2: RP-HPLC Analysis

This method can be used to monitor the deprotection reaction and assess the purity of the final product.

  • Column : C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A : 0.1% TFA in Water.

  • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Gradient : A linear gradient from 30% B to 90% B over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 214 nm and 280 nm.

  • Sample Preparation : Dissolve the crude or purified product in a suitable diluent (e.g., 50% Acetonitrile/Water) to a concentration of approximately 1 mg/mL.

Visualizations

troubleshooting_workflow start Incomplete Deprotection Observed via HPLC/MS cause1 Insufficient Acid Strength or Concentration? start->cause1 cause2 Inadequate Reaction Time or Temperature? start->cause2 cause3 Ineffective Scavenging? start->cause3 solution1 Increase TFA to 95% Use high-purity TFA cause1->solution1 Yes solution2 Extend time to 2-4 hours Ensure RT (20-25°C) cause2->solution2 Yes solution3 Use fresh scavengers (e.g., 95:2.5:2.5 TFA:TIS:H₂O) cause3->solution3 Yes end_node Complete Deprotection Achieved solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for incomplete deprotection.

Caption: Chemical scheme of tBu deprotection.

References

Technical Support Center: Purification of Tbuo-ste-glu(aeea-aeea-OH)-otbu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in removing impurities from Tbuo-ste-glu(aeea-aeea-OH)-otbu preparations.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Presence of Unreacted Starting Materials

Question: My analysis (e.g., HPLC, TLC) of the crude product shows significant amounts of unreacted starting materials such as stearic acid, protected glutamic acid, or the AEEA linker. How can I remove them?

Answer:

Unreacted starting materials are common impurities. Their removal can typically be achieved by leveraging differences in polarity and molecular weight.

Potential Causes:

  • Incomplete reaction due to insufficient reaction time, improper temperature, or suboptimal stoichiometry of reagents.

  • Inefficient activation of carboxylic acid groups.

  • Poor solubility of reactants.

Solutions:

  • Liquid-Liquid Extraction: Utilize a biphasic solvent system to partition the more nonpolar stearic acid and the more polar AEEA-containing fragments away from the desired product.

  • Silica (B1680970) Gel Column Chromatography: This is a highly effective method for separating compounds with different polarities. A step-by-step protocol is provided below.

  • Preparative HPLC: For high-purity requirements, reversed-phase HPLC can provide excellent separation.

This protocol is a general guideline and may require optimization based on the specific impurity profile.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Dichloromethane (B109758) (DCM), Methanol (B129727) (MeOH), Chloroform (CHCl₃), Ethanol (EtOH), Isopropanol (IPA)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., DCM or a DCM/MeOH mixture with low MeOH concentration).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and bubble-free packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a compatible solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column bed.

  • Elution: Start with a nonpolar mobile phase (e.g., 100% DCM or CHCl₃). Gradually increase the polarity by adding a more polar solvent like methanol. A slow gradient of 1-10% methanol in dichloromethane is often effective for PEG-containing compounds.[1]

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Flowchart for Column Chromatography:

G start Start Column Chromatography check_separation Good separation on TLC? start->check_separation run_column Run column with optimized solvent system check_separation->run_column Yes adjust_polarity Adjust solvent polarity check_separation->adjust_polarity No collect_fractions Collect and analyze fractions run_column->collect_fractions too_polar Streaking or high Rf? Decrease polarity adjust_polarity->too_polar not_moving Low Rf? Increase polarity adjust_polarity->not_moving too_polar->check_separation not_moving->check_separation pure_product Pure Product Obtained collect_fractions->pure_product

Caption: Troubleshooting workflow for optimizing silica gel column chromatography.

Issue 2: Presence of Diacylated or Incompletely Coupled Species

Question: I am observing impurities with molecular weights corresponding to the addition of two stearoyl-glutamyl units or species where the AEEA linker is incomplete. How can I separate these?

Answer:

These impurities are structurally very similar to the desired product, making separation challenging. High-resolution chromatographic techniques are typically required.

Potential Causes:

  • Side reactions during the coupling steps.

  • Presence of reactive impurities in the starting materials.

Solutions:

  • Reversed-Phase Preparative HPLC (RP-HPLC): This is the most powerful technique for separating closely related impurities. The hydrophobic stearic acid tail allows for good retention and separation on C8 or C18 columns.

  • Ion-Exchange Chromatography (IEX): The free carboxylic acid on the terminal AEEA provides a handle for separation by IEX.[][3] This can be particularly useful to separate species with a different number of acidic groups.

Column: C18 or C8 stationary phase, 5-10 µm particle size. Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA). Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH) with 0.1% TFA or FA. Gradient: A linear gradient from a lower percentage of mobile phase B to a higher percentage. The exact gradient profile will need to be optimized based on analytical HPLC data. Detection: UV at 214 nm and 280 nm.

Data Summary: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Silica Gel Chromatography PolarityHigh capacity, low costLower resolution for similar compounds
RP-HPLC HydrophobicityHigh resolution, excellent for purityLower capacity, higher cost
Ion-Exchange Chromatography ChargeGood for separating by charge variantsMay not separate neutral impurities
Size-Exclusion Chromatography SizeGood for removing very large or small impuritiesLow resolution for similar sized molecules

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of this compound after synthesis and purification?

A1: Commercially available this compound is often supplied at purities of ≥98% or even ≥99%.[4][5][6] Achieving this level of purity typically requires a final purification step by preparative HPLC.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store the compound at -20°C in a sealed container, protected from light and moisture.[4][5] This helps to prevent degradation and maintain its stability.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): Using a reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient containing an ion-pairing agent like TFA is standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the main peak and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the purified product.

Q4: What are the solubility properties of this compound?

A4: this compound is very soluble in N,N-Dimethylformamide (DMF) and soluble in methanol. It is sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[4]

Logical Relationship of Purification Steps:

G crude Crude Product extraction Liquid-Liquid Extraction (Optional) crude->extraction column Silica Gel Chromatography crude->column extraction->column Removes bulk nonpolar/polar impurities hplc Preparative RP-HPLC column->hplc Removes closely related impurities pure High-Purity Product hplc->pure

Caption: A typical multi-step purification workflow for this compound.

References

Navigating the Synthesis of Tbuo-ste-glu(aeea-aeea-OH)-otbu: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of Tbuo-ste-glu(aeea-aeea-OH)-otbu, a critical intermediate in the development of long-acting GLP-1 analogues like Semaglutide (B3030467). This guide offers detailed experimental protocols, troubleshooting for common issues, and frequently asked questions to facilitate a successful and efficient synthesis process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis of this compound.

Q1: What are the primary synthetic routes for this compound?

A1: There are two main approaches for synthesizing this molecule: Solid-Phase Peptide Synthesis (SPPS) and liquid-phase (or solution-phase) synthesis. SPPS involves building the molecule step-by-step on a solid resin support, which simplifies purification by allowing for easy removal of excess reagents and byproducts through washing.[1] Liquid-phase synthesis involves carrying out all reactions in solution, which can be more scalable but often requires more complex purification steps, such as column chromatography, after each reaction.[2]

Q2: What are the key starting materials for the synthesis?

A2: The essential building blocks for the synthesis of this compound are:

  • Mono-tBu-protected stearic acid (Octadecanedioic acid mono-tert-butyl ester)

  • Fmoc-Glu-OtBu (Fmoc-L-glutamic acid 5-tert-butyl ester)

  • Fmoc-AEEA-OH (Fmoc-8-amino-3,6-dioxaoctanoic acid)[3]

Q3: What are the most common challenges encountered during the synthesis?

A3: The most frequent issues include:

  • Aggregation: The growing chain, particularly due to the hydrophobic stearic acid, can aggregate on the solid support, leading to incomplete reactions.[4]

  • Incomplete Coupling: Steric hindrance and aggregation can prevent complete coupling of the building blocks, resulting in deletion sequences.[1]

  • Side Reactions: These include aspartimide formation if Asp is present in a sequence, pyroglutamate (B8496135) formation from N-terminal Gln, and modifications of sensitive amino acids during deprotection.[4]

  • Low Purity of Final Product: Impurities can arise from all the above-mentioned issues and can be challenging to remove during purification.[5]

Q4: How is the final product typically purified?

A4: The standard method for purifying this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target molecule from impurities based on hydrophobicity.[6]

Q5: What analytical techniques are used to characterize the final product?

A5: The primary methods for characterization are:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized molecule and to identify any impurities.[7]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Final Product
Symptom Potential Cause Recommended Solution
Low overall yield after synthesis and purification. Incomplete Coupling Reactions: Steric hindrance from the bulky building blocks or aggregation of the growing chain on the resin can lead to a significant number of deletion sequences, which are then removed during purification, lowering the overall yield.1. Optimize Coupling Reagents: Switch to a more potent coupling reagent like HATU or HBTU, especially for coupling the stearic acid and the first AEEA linker.[1]2. Double Coupling: Perform the coupling step twice for challenging residues to ensure the reaction goes to completion.[1]3. Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can drive the reaction forward.
Aggregation: The hydrophobic nature of the stearic acid and the growing chain can cause it to fold and clump together on the resin, making reactive sites inaccessible.[8]1. Use Chaotropic Salts: Wash the resin with a solution of a chaotropic salt like LiCl or NaClO₄ before coupling to disrupt secondary structures.[8]2. Incorporate Backbone Modifications: If synthesizing a larger peptide containing this moiety, consider introducing pseudoproline dipeptides to break up aggregation.[4]3. Microwave-Assisted Synthesis: The use of microwave energy can help to reduce aggregation and improve coupling efficiency.[8]
Premature Cleavage from Resin: If using a highly acid-labile resin, some of the product may be lost during the synthesis steps.1. Choose a More Robust Resin: Select a resin with a linker that is stable to the repeated deprotection and coupling conditions.2. Neutralize Residual Acid: Ensure thorough washing and neutralization after deprotection steps to prevent acid-catalyzed cleavage.
Issue 2: Low Purity of the Crude Product
Symptom Potential Cause Recommended Solution
Multiple peaks observed in the analytical HPLC of the crude product. Incomplete Fmoc-Deprotection: Failure to completely remove the Fmoc group before the next coupling step will result in truncated sequences.1. Use Fresh Deprotection Reagent: 20% piperidine (B6355638) in DMF should be made fresh, as piperidine can degrade.[1]2. Extend Deprotection Time: For hindered positions, increase the deprotection time or perform the deprotection step twice.
Side Reactions During Deprotection: The tert-butyl protecting groups can form reactive carbocations upon cleavage with TFA, which can then modify sensitive residues.[9]1. Use a Scavenger Cocktail: During the final cleavage from the resin, use a scavenger cocktail such as TFA/TIS/H₂O (95:2.5:2.5) to quench the reactive tBu cations.[10] For sequences containing other sensitive residues, a more complex cocktail may be necessary.[9]
Racemization: The activation of amino acids can sometimes lead to racemization, especially with certain coupling reagents and bases.[6]1. Choose Appropriate Coupling Reagents: Use coupling reagents known for low racemization, such as those combined with Oxyma or HOBt.[6]2. Control Base Concentration: Use a sterically hindered base like DIPEA and avoid excessive amounts.

Section 3: Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol outlines the step-by-step procedure for the synthesis on a solid support, which is a common approach for this molecule.

Materials:

  • Fmoc-AEEA-OH loaded resin (e.g., Wang resin)

  • Fmoc-Glu(OtBu)-OH

  • Mono-tBu-stearate

  • Coupling reagents (e.g., HATU, HBTU, or DIC/Oxyma)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-AEEA-OH loaded resin in DMF for 30 minutes.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-6 times).

  • Coupling of Fmoc-Glu(OtBu)-OH:

    • In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Perform a Kaiser test to check for complete coupling (a negative result indicates completion). If the test is positive, repeat the coupling.

    • Wash the resin with DMF (5-6 times).

  • Fmoc-Deprotection: Repeat step 2.

  • Coupling of Mono-tBu-stearate:

    • In a separate vessel, dissolve Mono-tBu-stearate (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in a mixture of DCM and DMF to ensure solubility.

    • Add the activated fatty acid solution to the resin.

    • Agitate for 4-6 hours. Gentle heating (e.g., 40°C) may be required to improve solubility and reaction rate.[1]

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude product by adding the filtrate to cold diethyl ether.

    • Centrifuge to collect the precipitate and wash with cold ether.

    • Dry the crude product under vacuum.

    • Purify the crude product by RP-HPLC.

Protocol 2: Liquid-Phase Synthesis of this compound

This protocol is based on a patented liquid-phase synthesis method and is suitable for larger-scale production.[2]

Materials:

  • tBuO-Ste-Glu(OtBu)-OH (Intermediate Z-1 from the patent)

  • H-AEEA-AEEA-OH (Raw material X from the patent)

  • Carboxyl activating reagent (e.g., HATU, EDC/NHS)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM, Ethanol)

  • Purification materials (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Activation of tBuO-Ste-Glu(OtBu)-OH:

    • Dissolve tBuO-Ste-Glu(OtBu)-OH in a suitable solvent like DMF.

    • Add the carboxyl activating reagent (e.g., HATU and DIPEA) and stir at room temperature to form the activated intermediate.

  • Coupling Reaction:

    • In a separate flask, dissolve H-AEEA-AEEA-OH and a base like DIPEA in DMF.

    • Slowly add the activated tBuO-Ste-Glu(OtBu)-OH solution to the H-AEEA-AEEA-OH solution.

    • Allow the reaction to proceed overnight at room temperature.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine and dry over sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography.[2]

Section 4: Visualizations

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_LiquidPhase Liquid-Phase Synthesis Resin Fmoc-AEEA-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Glu(OtBu)-OH (HATU/DIPEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Mono-tBu-Stearate (HATU/DIPEA) Deprotection2->Coupling2 Cleavage Cleavage from Resin (TFA/TIS/H2O) Coupling2->Cleavage FinalProduct This compound Cleavage->FinalProduct Intermediate1 tBuO-Ste-Glu(OtBu)-OH Activation Carboxyl Activation (e.g., HATU) Intermediate1->Activation Coupling_LP Coupling in Solution Activation->Coupling_LP Intermediate2 H-AEEA-AEEA-OH Intermediate2->Coupling_LP Coupling_LP->FinalProduct Purification RP-HPLC Purification FinalProduct->Purification

Caption: Overview of Solid-Phase and Liquid-Phase Synthesis Routes.

Troubleshooting_Logic Start Low Yield or Purity? Check_Coupling Incomplete Coupling? Start->Check_Coupling Yes Check_Aggregation Aggregation Suspected? Check_Coupling->Check_Aggregation No Sol_Coupling Optimize Coupling: - Stronger Reagents - Double Couple - Increase Concentration Check_Coupling->Sol_Coupling Yes Check_Deprotection Incomplete Deprotection? Check_Aggregation->Check_Deprotection No Sol_Aggregation Combat Aggregation: - Chaotropic Salts - Microwave Synthesis - Backbone Modification Check_Aggregation->Sol_Aggregation Yes Check_Side_Reactions Side Reactions? Check_Deprotection->Check_Side_Reactions No Sol_Deprotection Improve Deprotection: - Fresh Reagent - Extend Time/Repeat Check_Deprotection->Sol_Deprotection Yes Sol_Side_Reactions Minimize Side Reactions: - Scavenger Cocktail - Optimize Base/Reagents Check_Side_Reactions->Sol_Side_Reactions Yes

Caption: Troubleshooting workflow for synthesis issues.

References

Validation & Comparative

Analytical Validation of Tbuo-ste-glu(aeea-aeea-OH)-otbu Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical validation of Tbuo-ste-glu(aeea-aeea-OH)-otbu, a critical side chain intermediate in the synthesis of Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist. Ensuring the purity of this synthetic component is paramount for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1] This document outlines key analytical methodologies, presents comparative data, and details experimental protocols to aid researchers in evaluating and selecting high-purity this compound for their drug development programs.

Comparative Purity Analysis

The purity of this compound is typically assessed using reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS) to confirm the identity of the main peak and any impurities.[2][3] The following table summarizes representative purity data for two commercially available batches of this compound, designated as Product A and Product B.

ParameterProduct AProduct BMethod
Purity by HPLC (%) 99.298.5RP-HPLC-UV (220 nm)
Identity by MS ConfirmedConfirmedESI-MS
Major Impurity (%) 0.3 (unidentified)0.6 (related substance)RP-HPLC-UV
Total Impurities (%) 0.81.5RP-HPLC-UV
Residual Solvents <0.1%<0.2%GC-HS

Experimental Protocols

Accurate and reproducible analytical data are contingent on robust experimental protocols. The following are detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate this compound from potential process-related impurities and degradation products.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Agilent AdvanceBio Peptide Plus, 2.1 x 150 mm, 2.7 µm, or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 30-70% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50% Acetonitrile/Water.

Mass Spectrometry (MS) for Identity Confirmation

This protocol is for the confirmation of the molecular weight of this compound.

  • Instrumentation: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: m/z 100-1000.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 35 psig.

Visualizing the Analytical Workflow and Biological Context

To further elucidate the processes involved, the following diagrams illustrate the analytical workflow for purity validation and the relevant biological signaling pathway.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_result Result Synthesis Chemical Synthesis Purification Purification Synthesis->Purification HPLC HPLC/UPLC Analysis Purification->HPLC Purity Assessment NMR NMR Spectroscopy Purification->NMR Structure Elucidation FTIR FTIR Spectroscopy Purification->FTIR Functional Group Analysis MS Mass Spectrometry HPLC->MS Identity Confirmation COA Certificate of Analysis HPLC->COA MS->COA NMR->COA FTIR->COA

Caption: Analytical workflow for this compound purity validation.

GLP1_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC activates Semaglutide Semaglutide (containing the side chain) Semaglutide->GLP1R binds cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles promotes mobilization Epac2->InsulinVesicles promotes exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: Simplified GLP-1 receptor signaling pathway initiated by Semaglutide.[2][3][4][5][6]

References

Mass Spectrometry Validation of Tbuo-ste-glu(aeea-aeea-OH)-otbu Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry-based validation for the successful incorporation of the Tbuo-ste-glu(aeea-aeea-OH)-otbu moiety, a critical component in the synthesis of Semaglutide and other acylated peptides. It further offers a comparative analysis of this side chain's components against common alternatives used in peptide drug development, supported by representative experimental protocols and data.

Introduction

The this compound side chain plays a pivotal role in extending the half-life of peptide therapeutics by facilitating albumin binding. Comprising a stearic acid (Ste) fatty acid component, a glutamic acid (Glu) linker, and two units of 8-amino-3,6-dioxaoctanoic acid (aeea), this side chain enhances the pharmacokinetic profile of the parent peptide. The incorporation of this relatively large and complex moiety (Molecular Weight: 846.1 g/mol ) requires rigorous analytical validation to ensure the identity, purity, and quality of the final drug product. Mass spectrometry is the primary analytical technique for this purpose.

Quantitative Data Summary

The successful incorporation of the this compound side chain can be quantitatively assessed through Liquid Chromatography-Mass Spectrometry (LC-MS). The following table summarizes key validation parameters.

ParameterMethodExpected ResultAcceptance Criteria
Identity Confirmation High-Resolution Mass Spectrometry (HRMS)Observed m/z matches theoretical m/z of the acylated peptideMass accuracy within ± 5 ppm
Purity HPLC-UV (214 nm)Main peak corresponding to the acylated peptide≥ 98%
Incorporation Efficiency Relative peak area integration (LC-MS)High ratio of acylated to unacylated peptide> 95%
Fragment Ion Confirmation Tandem Mass Spectrometry (MS/MS)Characteristic fragment ions of the side chain observedConsistent with predicted fragmentation pattern

Experimental Protocol: Mass Spectrometry Validation

This protocol outlines a representative method for the validation of this compound incorporation into a target peptide using LC-MS/MS.

1. Sample Preparation:

  • The purified peptide, post-acylation reaction, is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of 1 mg/mL.

  • A control sample of the unacylated peptide is prepared under identical conditions.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column suitable for peptide separations (e.g., 2.1 x 150 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Quadrupole-Time of Flight (Q-TOF) or Orbitrap.

  • Full Scan (MS1) Range: m/z 300-2000.

  • Tandem MS (MS/MS): Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions from the full scan.

  • Collision Energy: Stepped collision energy (e.g., 20-40 eV) to achieve optimal fragmentation.

4. Data Analysis:

  • The full scan mass spectrum is analyzed to identify the [M+nH]ⁿ⁺ ions corresponding to the acylated peptide. The theoretical mass is calculated based on the peptide sequence and the addition of the this compound moiety (C43H79N3O13).

  • The MS/MS spectra are manually inspected or searched against a theoretical fragmentation library to confirm the presence of characteristic fragment ions from the side chain.

Comparative Analysis of Side Chain Components

The this compound side chain's design incorporates specific components to optimize its function. Below is a comparison with common alternatives.

Linker Technology: AEEA vs. Alternatives

The two 8-amino-3,6-dioxaoctanoic acid (aeea) units act as a hydrophilic spacer.

Linker TypeAdvantagesDisadvantages
AEEA (PEG-like) - Increases hydrophilicity, improving solubility.[1] - Flexible, minimizing interference with peptide binding to its target. - Biocompatible.[1]- Can be susceptible to oxidation.
Alkyl Chains (e.g., aminocaproic acid) - Simple and synthetically accessible.- Can increase hydrophobicity, potentially leading to aggregation.
Cleavable Linkers (e.g., Val-Cit) - Allows for targeted release of the unmodified peptide at the site of action.- Stability in circulation can be a concern. - More complex synthesis.
Protecting Groups: Otbu vs. Alternatives

The tert-butyl (Otbu) protecting groups on the glutamic acid and stearic acid are crucial during synthesis.

Protecting GroupAdvantagesDisadvantages
tert-Butyl (tBu/OtBu) - Stable under a wide range of conditions. - Readily removed with strong acids (e.g., TFA) during final deprotection.[2]- Requires harsh acidic conditions for removal, which may not be suitable for all peptides.
Benzyl (Bzl) - Stable to acidic and basic conditions. - Removable by catalytic hydrogenation.- Hydrogenation conditions may not be compatible with all peptide sequences (e.g., those containing methionine or cysteine).
Allyl (All) - Orthogonal to both Boc and Fmoc strategies. - Removable under mild conditions using a palladium catalyst.- Palladium catalysts can be expensive and require careful removal from the final product.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Acylated Peptide (1 mg/mL) lc_separation Reverse-Phase C18 HPLC dissolve->lc_separation Inject control Prepare Unacylated Peptide Control ms1_scan Full Scan MS (m/z 300-2000) lc_separation->ms1_scan Elute ms2_fragmentation Data-Dependent MS/MS ms1_scan->ms2_fragmentation Select Precursors mass_confirmation Confirm [M+nH]n+ of Acylated Peptide ms1_scan->mass_confirmation purity_assessment Assess Purity by Peak Area ms1_scan->purity_assessment fragment_analysis Analyze MS/MS Spectra for Side Chain Fragments ms2_fragmentation->fragment_analysis

Experimental workflow for mass spectrometry validation.

molecule_structure cluster_side_chain This compound stearic_acid Stearic Acid (Ste) (Fatty Acid) glutamic_acid Glutamic Acid (Glu) (Linker Core) stearic_acid->glutamic_acid Amide Bond otbu1 Otbu (Protecting Group) stearic_acid->otbu1 Protection aeea1 AEEA 1 (Spacer) glutamic_acid->aeea1 Amide Bond otbu2 Otbu (Protecting Group) glutamic_acid->otbu2 Protection aeea2 AEEA 2 (Spacer) aeea1->aeea2 Amide Bond peptide Peptide Backbone peptide->glutamic_acid Amide Bond

Logical relationship of components in the acylated peptide.

References

The Impact of Fatty Acid Acylation on Peptide Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of therapeutic peptides with fatty acid side chains is a key strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activity of peptides with and without a specific fatty acid modification, exemplified by the Tbuo-ste-glu(aeea-aeea-OH)-otbu moiety. This modification, integral to the structure of the GLP-1 receptor agonist Semaglutide, incorporates a stearic acid (Ste) component, a glutamic acid (Glu) linker, and a hydrophilic spacer composed of two amino-ethoxy-ethoxy-acetic acid (AEEA) units.

This guide will use the well-documented comparison between Semaglutide and Liraglutide, an earlier generation GLP-1 receptor agonist with a simpler C16 fatty acid modification, to illustrate the profound effects of this advanced acylation strategy on a peptide's biological activity.

Enhanced Biological Activity with Advanced Fatty Acid Acylation

The addition of the this compound side chain significantly improves a peptide's therapeutic profile. The primary mechanism for this enhancement is the increased binding affinity to serum albumin, which acts as a circulating reservoir for the drug, thereby extending its half-life and enabling less frequent administration.[1][2]

The AEEA linker plays a crucial role by providing a flexible and hydrophilic spacer between the peptide and the fatty acid, which helps to maintain the peptide's potency at its target receptor while facilitating strong albumin binding.[1] This modification strategy has been shown to be superior to simpler fatty acid acylation, leading to improved clinical outcomes.

Comparative Efficacy: Semaglutide vs. Liraglutide

Clinical trial data provides compelling evidence for the enhanced efficacy of peptides with advanced fatty acid modifications. Head-to-head studies comparing once-weekly Semaglutide with once-daily Liraglutide in patients with type 2 diabetes have demonstrated the superior performance of Semaglutide.

Table 1: Comparative Clinical Efficacy of Semaglutide and Liraglutide

ParameterSemaglutide (1.0 mg, once-weekly)Liraglutide (1.2 mg, once-daily)Study
Mean HbA1c Reduction 1.7%1.0%SUSTAIN 10
Mean Body Weight Reduction 5.8 kg (12.8 lb)1.9 kg (4.2 lb)SUSTAIN 10
Mean Body Weight Reduction 15.8%6.4%STEP 8

Data from the SUSTAIN 10 and STEP 8 clinical trials.[3]

These results highlight the significant improvements in both glycemic control and weight management achieved with the more advanced fatty acid side chain of Semaglutide.[3][4]

In Vitro Biological Activity and Pharmacokinetics

The structural modifications in Semaglutide, including the this compound side chain, directly influence its in vitro biological activity and pharmacokinetic profile compared to Liraglutide.

Table 2: In Vitro Potency, Receptor Affinity, and Pharmacokinetic Properties

ParameterSemaglutideLiraglutide
GLP-1 Receptor Binding Affinity (IC50) ~0.38 nM~0.13 nM
In Vitro Potency (EC50) ~0.392 nMData varies, generally in the low nanomolar range
Albumin Binding HighModerate
Plasma Half-life (humans) ~1 week~13 hours

Data compiled from multiple sources.[1]

While Semaglutide shows a slightly lower in vitro binding affinity for the GLP-1 receptor compared to liraglutide, its significantly enhanced albumin binding leads to a dramatically prolonged plasma half-life, which is the key to its once-weekly dosing regimen.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare the biological activities of acylated peptides like Semaglutide and Liraglutide.

GLP-1 Receptor Binding Assay

This assay determines the affinity of a peptide for the GLP-1 receptor.

  • Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing the human GLP-1 receptor are cultured in appropriate media.

  • Membrane Preparation: Cell membranes are harvested and homogenized.

  • Binding Reaction: A fixed concentration of a radiolabeled GLP-1 analog (e.g., ¹²⁵I-GLP-1) is incubated with the cell membranes in the presence of varying concentrations of the competitor peptide (the peptide being tested).

  • Separation: The reaction mixture is filtered to separate bound from free radioligand.

  • Detection: The radioactivity of the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

In Vitro Potency Assay (cAMP Activation)

This assay measures the ability of a peptide to activate the GLP-1 receptor and stimulate intracellular signaling.

  • Cell Culture: Cells expressing the GLP-1 receptor (e.g., HEK293 or CHO cells) are seeded in multi-well plates.

  • Stimulation: The cells are incubated with varying concentrations of the test peptide.

  • cAMP Measurement: The intracellular concentration of cyclic AMP (cAMP) is measured using a commercially available kit, often based on competitive immunoassay or fluorescence resonance energy transfer (FRET).

  • Data Analysis: The concentration of the peptide that produces 50% of the maximal response (EC50) is determined.

Albumin Binding Affinity Assay

This assay quantifies the binding of a peptide to serum albumin.

  • Method: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are commonly used methods.

  • SPR Protocol:

    • Albumin is immobilized on a sensor chip.

    • The test peptide is flowed over the chip at various concentrations.

    • The binding and dissociation of the peptide to the immobilized albumin are monitored in real-time.

    • The association (ka) and dissociation (kd) rate constants are determined, and the dissociation constant (Kd) is calculated (Kd = kd/ka).

Visualizing the Impact of Acylation

The following diagrams illustrate the key concepts discussed in this guide.

Signaling_Pathway cluster_EC Extracellular cluster_IC Intracellular GLP-1_Agonist GLP-1 Agonist (e.g., Semaglutide) GLP-1R GLP-1 Receptor GLP-1_Agonist->GLP-1R Binding G_Protein G Protein (Gs) GLP-1R->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Insulin_Secretion Enhanced Insulin Secretion PKA->Insulin_Secretion Stimulation

Caption: GLP-1 Receptor Signaling Pathway.

Experimental_Workflow cluster_vitro In Vitro Characterization cluster_vivo In Vivo Evaluation Peptide_A Peptide without Modification Receptor_Binding Receptor Binding Assay (IC50) Peptide_A->Receptor_Binding Potency_Assay In Vitro Potency Assay (EC50) Peptide_A->Potency_Assay Peptide_B Peptide with This compound Peptide_B->Receptor_Binding Peptide_B->Potency_Assay Albumin_Binding Albumin Binding Assay (Kd) Peptide_B->Albumin_Binding PK_Study Pharmacokinetic Study (Half-life) Receptor_Binding->PK_Study Potency_Assay->PK_Study Albumin_Binding->PK_Study Efficacy_Study Efficacy Study (e.g., Glucose Lowering) PK_Study->Efficacy_Study

Caption: Experimental Workflow for Peptide Comparison.

Logical_Relationship Modification This compound Modification Albumin_Binding Increased Albumin Binding Modification->Albumin_Binding Half_Life Extended Plasma Half-life Albumin_Binding->Half_Life Dosing Reduced Dosing Frequency Half_Life->Dosing Efficacy Improved In Vivo Efficacy Half_Life->Efficacy

Caption: Impact of Acylation on Peptide Properties.

References

A Head-to-Head Comparison of Protecting Group Strategies in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the complex landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical development and materials science, the strategic use of protecting groups is a cornerstone of success. By temporarily masking the inherent reactivity of functional groups, chemists can execute transformations at other molecular sites with high precision, preventing undesired side reactions. This guide offers an objective, data-driven comparison of common protecting group strategies for alcohols, amines, carbonyls, carboxylic acids, and thiols, tailored for researchers, scientists, and drug development professionals.

Core Principles of Protecting Group Strategy

An ideal protecting group should be easily and selectively introduced in high yield, stable to a range of reaction conditions, and readily and selectively removed in high yield under conditions that do not compromise the integrity of the molecule.[1] The concept of orthogonality is central to complex syntheses, enabling the selective removal of one protecting group in the presence of others without affecting them.[2][3] This allows for the controlled, sequential manipulation of a multifunctional molecule.

Protecting Groups for Alcohols

The hydroxyl group is one of the most common functional groups requiring protection due to its acidic proton and nucleophilicity. Key strategies involve the formation of ethers, silyl (B83357) ethers, and acetals.

Comparative Data for Alcohol Protecting Groups
Protecting GroupAbbreviationCommon Protection ReagentsTypical Deprotection ConditionsRelative Stability to AcidRelative Stability to BaseTypical Yield (%)
TrimethylsilylTMSTMSCl, Et3NK2CO3/MeOH; mild acid11>95
TriethylsilylTESTESCl, ImidazoleMild acid (e.g., AcOH)6410>95
tert-ButyldimethylsilylTBDMS/TBSTBSCl, Imidazole, DMFTBAF/THF; HF-Pyridine; AcOH20,00020,000>95
TriisopropylsilylTIPSTIPSCl, Imidazole, DMFTBAF/THF; HF-Pyridine; stronger acid700,000100,000>90
tert-ButyldiphenylsilylTBDPSTBDPSCl, Imidazole, DMFTBAF/THF; HF-Pyridine; strong acid5,000,00020,000>90
MethoxymethylMOMMOMCl, DIPEA, CH2Cl2Acid (e.g., HCl, TFA)ModerateStable85-95
TetrahydropyranylTHPDHP, p-TsOH (cat.)Acid (e.g., AcOH/H2O/THF)LowStable>90
Benzyl (B1604629)BnBnBr, NaH, THFH2, Pd/C; Na/NH3HighStable>90

Data compiled from multiple sources.[4][5][6][7] Relative stability is a general guide and can be influenced by substrate and reaction conditions.

Experimental Protocols for Alcohol Protection and Deprotection

Protocol 1: Protection of a Primary Alcohol as a tert-Butyldimethylsilyl (TBS) Ether

  • Reagents: Primary alcohol (1.0 equiv.), tert-Butyldimethylsilyl chloride (TBSCl, 1.1 equiv.), Imidazole (2.2 equiv.), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure: To a solution of the primary alcohol in DMF at room temperature, add imidazole, followed by TBSCl. Stir the reaction mixture at room temperature and monitor by TLC. Upon completion (typically 1-12 hours), dilute the reaction mixture with diethyl ether and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[8]

Protocol 2: Deprotection of a TBS Ether using Tetrabutylammonium Fluoride (B91410) (TBAF)

  • Reagents: TBS-protected alcohol (1.0 equiv.), Tetrabutylammonium fluoride (TBAF, 1.1 equiv., 1M solution in THF), Tetrahydrofuran (THF).

  • Procedure: To a solution of the TBS ether in THF at 0 °C, add the TBAF solution. Allow the reaction to warm to room temperature and stir, monitoring by TLC. Upon completion (typically 0.5-2 hours), quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by flash column chromatography if necessary.[4]

Visualization of Alcohol Protection Workflow

alcohol_protection_workflow Start Alcohol (R-OH) Protection Protection (e.g., TBSCl, Imidazole) Start->Protection Protected_Alcohol Protected Alcohol (R-OTBS) Protection->Protected_Alcohol Reaction Reaction at another site Protected_Alcohol->Reaction Deprotection Deprotection (e.g., TBAF) Reaction->Deprotection Final_Product Deprotected Alcohol (R-OH) Deprotection->Final_Product

General workflow for alcohol protection and deprotection.

Protecting Groups for Amines

The nucleophilic and basic nature of amines often necessitates their protection. Carbamates are the most prevalent class of amine protecting groups.

Comparative Data for Amine Protecting Groups
Protecting GroupAbbreviationCommon Protection ReagentsTypical Deprotection ConditionsStabilityTypical Yield (%)
tert-ButoxycarbonylBoc(Boc)2O, base (e.g., Et3N, DMAP)Strong acid (TFA, HCl)Stable to base, hydrogenolysis, weak acid>95
9-FluorenylmethyloxycarbonylFmocFmoc-OSu, Fmoc-Cl, baseBase (20% Piperidine (B6355638) in DMF)Stable to acid, hydrogenolysis>95
CarboxybenzylCbz (or Z)Benzyl chloroformate, baseCatalytic Hydrogenolysis (H2, Pd/C)Stable to acid and base>90
2,2,2-TrichloroethoxycarbonylTrocTroc-Cl, baseZn/AcOHStable to acid and base>90

Data compiled from multiple sources.[9][10][11][][13]

Experimental Protocols for Amine Protection and Deprotection

Protocol 3: N-Boc Protection of a Primary Amine

  • Reagents: Primary amine (1.0 equiv.), Di-tert-butyl dicarbonate (B1257347) ((Boc)2O, 1.1 equiv.), Triethylamine (B128534) (Et3N, 1.2 equiv.), Dichloromethane (CH2Cl2).

  • Procedure: To a solution of the primary amine in CH2Cl2 at 0 °C, add triethylamine followed by a solution of (Boc)2O in CH2Cl2. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine, which can be further purified by chromatography if needed.

Protocol 4: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

  • Reagents: Fmoc-protected peptide-resin, Deprotection solution (20% v/v piperidine in DMF), N,N-Dimethylformamide (DMF).

  • Procedure: Swell the Fmoc-protected peptide-resin in DMF. Drain the solvent and add the deprotection solution. Agitate the resin for 5-20 minutes. Drain the solution and repeat the treatment with the deprotection solution. Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.[9]

Visualization of Orthogonal Amine Protection Strategy

orthogonal_amine_protection Start Dipeptide with Fmoc-N and Boc-N protection Base_Deprotection Base (Piperidine) Start->Base_Deprotection Acid_Deprotection Acid (TFA) Start->Acid_Deprotection Fmoc_Removed Free Amine at one end, Boc group intact Base_Deprotection->Fmoc_Removed Boc_Removed Free Amine at other end, Fmoc group intact Acid_Deprotection->Boc_Removed

Orthogonal deprotection of Fmoc and Boc groups.

Protecting Groups for Carbonyls (Aldehydes & Ketones)

Carbonyl groups are typically protected as acetals or ketals to shield them from nucleophiles and bases.

Comparative Data for Carbonyl Protecting Groups
Protecting GroupFormation ReagentsDeprotection ConditionsStabilityNotes
Dimethyl acetal/ketalMeOH, acid catalystAqueous acidStable to base, nucleophiles, reducing agentsCleaved under mild acidic conditions.
1,3-DioxolaneEthylene (B1197577) glycol, acid catalystAqueous acidStable to base, nucleophiles, reducing agentsMore stable to hydrolysis than acyclic acetals.[14][15]
1,3-Dioxane1,3-Propanediol, acid catalystAqueous acidStable to base, nucleophiles, reducing agentsGenerally cleaves faster than 1,3-dioxolanes.[14]
1,3-Dithiane1,3-Propanedithiol, Lewis acidHgCl2/CaCO3; Oxidative conditions (e.g., NCS, AgNO3)Stable to acid, base, nucleophiles, reducing agentsUseful for umpolung reactivity.

Data compiled from multiple sources.[14][15][16]

Experimental Protocol for Carbonyl Protection

Protocol 5: Acetal Protection of an Aldehyde using Ethylene Glycol

  • Reagents: Aldehyde (1.0 equiv.), Ethylene glycol (1.2 equiv.), p-Toluenesulfonic acid (p-TsOH, 0.05 equiv.), Toluene.

  • Procedure: To a solution of the aldehyde in toluene, add ethylene glycol and a catalytic amount of p-TsOH. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The product can be purified by distillation or chromatography.

Protecting Groups for Carboxylic Acids

Carboxylic acids are often protected as esters to mask their acidity and prevent their participation in nucleophilic reactions.

Comparative Data for Carboxylic Acid Protecting Groups
Protecting GroupFormation ReagentsDeprotection ConditionsStability
Methyl/Ethyl EsterMeOH/EtOH, acid catalystSaponification (NaOH or KOH); Acid hydrolysisStable to mild acid/base, hydrogenolysis
Benzyl EsterBenzyl alcohol, DCC/DMAP or BnBr, baseCatalytic Hydrogenolysis (H2, Pd/C)Stable to acid and base
tert-Butyl EsterIsobutylene, acid catalyst; (Boc)2OStrong acid (TFA, HCl)Stable to base and hydrogenolysis
Silyl EsterR3SiCl, baseMild acid, fluoride ions (TBAF)Labile, sensitive to nucleophiles and hydrolysis

Data compiled from multiple sources.[17][18][19][20][21]

Experimental Protocol for Carboxylic Acid Protection

Protocol 6: Benzyl Ester Formation using Benzyl Bromide

  • Reagents: Carboxylic acid (1.0 equiv.), Benzyl bromide (BnBr, 1.1 equiv.), Cesium carbonate (Cs2CO3, 1.5 equiv.), DMF.

  • Procedure: To a solution of the carboxylic acid in DMF, add cesium carbonate and stir for 10-15 minutes. Add benzyl bromide and stir the mixture at room temperature overnight. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Protecting Groups for Thiols

The high nucleophilicity and acidity of thiols, along with their propensity for oxidation to disulfides, often necessitate their protection.

Comparative Data for Thiol Protecting Groups
Protecting GroupAbbreviationFormation ReagentsDeprotection ConditionsStability
TritylTrtTrityl chloride, baseMild acid; Hg(OAc)2, then H2SStable to base
tert-ButyltBuIsobutylene, acid catalystStrong acid; Hg(OAc)2, then H2SStable to base, mild acid
AcetamidomethylAcmN-(Hydroxymethyl)acetamide, acidHg(OAc)2, then H2S; I2 (for disulfide formation)Stable to acid and base
p-MethoxybenzylPMBPMB-Cl, baseStrong acid (TFA, HF); Hg(OAc)2, then H2SStable to base

Data compiled from multiple sources.[22][23][24]

Experimental Protocol for Thiol Protection

Protocol 7: Protection of a Thiol as a Trityl Thioether

  • Reagents: Thiol (1.0 equiv.), Trityl chloride (TrCl, 1.1 equiv.), Triethylamine (Et3N, 1.2 equiv.), CH2Cl2.

  • Procedure: To a solution of the thiol in CH2Cl2, add triethylamine and trityl chloride. Stir the reaction at room temperature and monitor by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or flash column chromatography.

Specialized Protecting Group Strategies

Beyond the common strategies, photolabile and enzymatic protecting groups offer unique advantages in specific contexts.

Photolabile Protecting Groups

These groups can be removed by irradiation with light, often at a specific wavelength, providing excellent temporal and spatial control over deprotection.[25]

Protecting GroupCommon ChromophoreTypical Wavelength (nm)Quantum Yield (Φ)Cleavage Products
o-Nitrobenzylo-Nitrobenzyl300-3650.01 - 0.5o-Nitrosobenzaldehyde/ketone
Coumarin-4-ylmethylCoumarin350-4500.01 - 0.2Coumarin derivatives
p-Hydroxyphenacylp-Hydroxyphenacyl300-3600.1 - 0.4p-Hydroxyphenylacetic acid

Quantum yields are highly dependent on the leaving group and reaction conditions.[25][26][27][28][29][30]

Enzymatic Protecting Groups

Enzymes can be used for highly selective protection and deprotection under very mild conditions (neutral pH, room temperature), which is particularly useful for sensitive biomolecules. For example, lipases are commonly used for the selective acylation or deacylation of alcohols and amines.

Conclusion

The selection of a protecting group strategy is a critical decision in the planning of any multi-step synthesis. A thorough understanding of the stability, lability, and orthogonality of different protecting groups is essential for success. This guide provides a foundational comparison of the most common strategies, supported by quantitative data and experimental protocols, to empower researchers to design and execute more efficient and robust synthetic routes. The choice will ultimately depend on the specific molecular context, the planned subsequent reactions, and the overall synthetic goals.

References

Cross-reactivity studies of antibodies against Tbuo-ste-glu(aeea-aeea-OH)-otbu modified peptides

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Cross-Reactivity Studies of Antibodies Against Modified Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies to assess the cross-reactivity of antibodies developed against modified peptides, with a focus on structures analogous to Tbuo-ste-glu(aeea-aeea-OH)-otbu modifications. Due to the limited publicly available data on antibodies specifically targeting the this compound moiety, this guide presents a framework based on established principles and experimental data from studies on similarly modified peptides, such as acylated and lipidated peptides.

The specificity of an antibody is a critical attribute, particularly in therapeutic and diagnostic applications. Cross-reactivity, the binding of an antibody to molecules other than the target antigen, can lead to off-target effects, reduced efficacy, and inaccurate diagnostic results.[1] Therefore, rigorous cross-reactivity assessment is a mandatory step in the characterization of any new antibody.

Understanding Antibody Cross-Reactivity

Cross-reactivity occurs when an antibody recognizes and binds to an epitope that is structurally similar, but not identical, to the epitope of the immunogen.[1] In the context of modified peptides, antibodies raised against a specific peptide-modification conjugate may cross-react with:

  • The unmodified peptide.

  • The modification (hapten) itself.

  • Other peptides bearing the same or a similar modification.

  • Structurally related molecules present in biological matrices.

The extent of cross-reactivity is influenced by factors such as the degree of structural similarity between the target antigen and other molecules, the affinity of the antibody, and the assay conditions.[2]

Comparative Analysis of Cross-Reactivity

To illustrate the assessment of antibody cross-reactivity, the following tables present hypothetical data from a panel of immunoassays. These tables compare the binding of a hypothetical anti-Tbuo-ste-glu(aeea-aeea-OH)-otbu antibody to its target antigen and a panel of potentially cross-reactive molecules.

Table 1: Competitive ELISA for Cross-Reactivity Assessment

Competitor MoleculeIC50 (nM)% Cross-Reactivity
This compound Peptide (Target Antigen) 1.5 100%
Unmodified Peptide> 10,000< 0.015%
This compound (Free Hapten)2500.6%
Liraglutide (Acylated Peptide)1,5000.1%
Semaglutide (Full-length Drug)1.2125%
Human Serum Albumin (HSA)> 10,000< 0.015%

% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Competitor Molecule) x 100

Table 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis of Cross-Reactivity

Analyteka (1/Ms)kd (1/s)KD (nM)
This compound Peptide 2.5 x 10^5 3.8 x 10^-4 1.52
Semaglutide3.0 x 10^53.6 x 10^-41.20
This compound (Free Hapten)1.1 x 10^42.8 x 10^-3255
Unmodified PeptideNo Binding DetectedNo Binding DetectedN/A

ka: Association rate constant; kd: Dissociation rate constant; KD: Equilibrium dissociation constant (kd/ka)

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This assay measures the ability of potentially cross-reactive molecules to compete with the target antigen for binding to the antibody.

Materials:

  • 96-well microtiter plates[3]

  • Coating buffer (e.g., 50 mM sodium carbonate, pH 9.6)[3][4]

  • Wash buffer (e.g., PBS with 0.05% Tween-20)[3][4]

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)[4]

  • Anti-Tbuo-ste-glu(aeea-aeea-OH)-otbu antibody

  • This compound peptide conjugated to a carrier protein (e.g., BSA) for coating

  • Potentially cross-reactive molecules (competitors)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the target antigen-carrier conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[3]

  • Washing: Wash the plate three times with wash buffer.[3]

  • Blocking: Block the plate with 200 µL of blocking buffer for 1-2 hours at room temperature.[4]

  • Competition: Prepare serial dilutions of the competitor molecules. In a separate plate, pre-incubate the anti-Tbuo-ste-glu(aeea-aeea-OH)-otbu antibody with each dilution of the competitor molecules for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.[4]

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of the substrate and incubate in the dark until color develops.

  • Stopping and Reading: Stop the reaction with 50 µL of stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on molecular interactions.[5][6]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Anti-Tbuo-ste-glu(aeea-aeea-OH)-otbu antibody

  • Potentially cross-reactive molecules (analytes)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 1.5)

Protocol:

  • Immobilization: Immobilize the anti-Tbuo-ste-glu(aeea-aeea-OH)-otbu antibody onto the sensor chip surface via amine coupling.

  • Analyte Injection: Prepare serial dilutions of the analytes (target peptide and potential cross-reactants) in running buffer.

  • Binding Measurement: Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the change in the SPR signal (response units, RU) over time. This includes an association phase and a dissociation phase.

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

Logical Relationship of Antibody Cross-Reactivity

CrossReactivity Principle of Antibody Cross-Reactivity cluster_immunization Immunization cluster_antibody_production Antibody Production cluster_binding_events Binding Events Immunogen Modified Peptide (Tbuo-ste-glu-...) Antibody Specific Antibody (Anti-Tbuo-ste-glu-...) Immunogen->Antibody Generates Target Target Antigen (Tbuo-ste-glu-... Peptide) Antibody->Target High Affinity Binding (Desired Reaction) CrossReactant1 Structurally Similar Molecule (e.g., Semaglutide) Antibody->CrossReactant1 Lower Affinity Binding (Cross-Reactivity) NonReactant Unrelated Molecule (e.g., Unmodified Peptide) Antibody->NonReactant No Binding

Caption: Principle of Antibody Cross-Reactivity.

Experimental Workflow for Cross-Reactivity Assessment

Workflow Workflow for Antibody Cross-Reactivity Assessment cluster_preparation Preparation cluster_screening Screening (ELISA) cluster_kinetics Kinetics (SPR) cluster_analysis Data Analysis & Conclusion P1 Produce/Obtain Anti-Modified Peptide Antibody S1 Coat Plate with Target Antigen P1->S1 K1 Immobilize Antibody on Sensor Chip P1->K1 P2 Synthesize/Acquire Target Antigen & Potential Cross-Reactants S2 Compete with Serial Dilutions of Test Molecules P2->S2 K2 Inject Analytes (Target & Cross-Reactants) P2->K2 S1->S2 S3 Detect Bound Antibody S2->S3 S4 Calculate IC50 and % Cross-Reactivity S3->S4 A1 Compare Binding Affinities and Kinetics S4->A1 K1->K2 K3 Measure Association and Dissociation K2->K3 K4 Calculate ka, kd, KD K3->K4 K4->A1 A2 Determine Specificity Profile of the Antibody A1->A2

Caption: Workflow for Antibody Cross-Reactivity Assessment.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Tbuo-ste-glu(aeea-aeea-OH)-otbu

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Tbuo-ste-glu(aeea-aeea-OH)-otbu. This compound, identified as a side chain of the GLP-1 analog Semaglutide, requires careful handling due to its pharmaceutical nature and the limited availability of comprehensive toxicity data.[][2][3][4] Adherence to these guidelines is essential to ensure personal safety and prevent environmental contamination.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. Note that there are some discrepancies in the reported molecular formula and weight across different suppliers.

PropertyValueSource
CAS Number 1118767-16-0[5][6][7]
Molecular Formula C39H71N3O13 / C43H79N3O13[5][8]
Molecular Weight 789.99 g/mol / 846.11 g/mol [5][8]
Appearance Light-yellow oil or Paste/Liquid[][5]
Density ~1.079 g/cm³ (Predicted)[5]
Boiling Point ~940.6 °C (Predicted)[5]
Storage Temperature 2-8°C or -20°C, Keep refrigerated and sealed[2][5]

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive Safety Data Sheet (SDS) with detailed toxicological data is not consistently available for this compound, it is classified as a "pharmaceutical related compound of unknown potency" and should be handled with care.[3] The available GHS hazard statements indicate potential for harm if swallowed, and may cause skin, eye, and respiratory irritation.[2] Therefore, a cautious approach to PPE is mandatory.

Recommended Personal Protective Equipment (PPE):

  • Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization.[9][10][11]

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[10][12] A face shield should be worn over the goggles when there is a significant risk of splashes.[10][12]

  • Skin Protection:

    • Gloves: Double gloving with chemically resistant gloves (e.g., nitrile) is recommended.[10][12] Gloves should be inspected before use and changed immediately upon contamination.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.[10][12]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[10][12]

Operational and Handling Procedures

All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[13]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including PPE, spill containment materials, and waste containers.

  • Weighing and Transfer:

    • Handle the solid or oily form of the compound within the fume hood.

    • Use appropriate tools (e.g., spatulas, pipettes) to handle the material, avoiding the generation of dust or aerosols.

  • In Case of a Spill:

    • Evacuate the immediate area and ensure adequate ventilation.

    • Wear full PPE, including respiratory protection.

    • For liquid or oil spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

    • Collect all contaminated materials into a sealed, labeled hazardous waste container.

  • Post-Handling:

    • Thoroughly clean all surfaces and equipment that came into contact with the compound.

    • Wash hands thoroughly with soap and water after handling is complete.

    • Do not eat, drink, or smoke in the laboratory.[13]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Post-Handling cluster_spill Spill Response prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Spill Kit & Waste Container prep2->prep3 handle1 Weigh/Transfer Compound in Fume Hood prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 spill1 Evacuate & Ventilate Area handle1->spill1 If Spill Occurs clean1 Decontaminate Surfaces & Equipment handle2->clean1 handle2->spill1 If Spill Occurs clean2 Dispose of Waste Properly clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3 spill2 Don Full PPE spill1->spill2 spill3 Contain & Absorb Spill spill2->spill3 spill4 Collect Waste spill3->spill4 spill4->clean1

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental release. This material should be treated as hazardous chemical waste.[13]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Do not dispose of this compound down the drain.[13]

    • Collect all waste materials, including excess compound, contaminated PPE (gloves, etc.), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • Container Management:

    • Ensure the waste container is made of a compatible material and is kept securely sealed when not in use.

    • Store the waste container in a designated secondary containment area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[13]

G cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect1 Segregate as Hazardous Waste collect2 Use Designated, Labeled Container collect1->collect2 collect3 Include Contaminated PPE & Materials collect2->collect3 store1 Keep Waste Container Sealed collect3->store1 store2 Store in Secondary Containment store1->store2 dispose1 Contact EHS or Licensed Contractor store2->dispose1 dispose2 Follow All Applicable Regulations dispose1->dispose2

Caption: Step-by-step waste disposal plan for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。